molecular formula C11H10ClNO3 B1525790 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1354950-60-9

3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B1525790
CAS No.: 1354950-60-9
M. Wt: 239.65 g/mol
InChI Key: RIQYCDDPSBRTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one ( 1354950-60-9) is a synthetic small molecule with a molecular formula of C 11 H 10 ClNO 3 and a molecular weight of 239.66 g/mol . This compound features a 1,3-oxazolidin-2-one core substituted with a 2-chloroacetylphenyl group, a structure of high interest in medicinal chemistry . The oxazolidinone ring system is a privileged scaffold in antibiotic development . Compounds in this class, such as the approved drug Linezolid, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . This unique mechanism of action provides activity against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The presence of the reactive chloroacetyl group on this molecule provides a versatile handle for further synthetic modification, making it a valuable chemical intermediate for designing and synthesizing novel oxazolidinone derivatives for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[4-(2-chloroacetyl)phenyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-7-10(14)8-1-3-9(4-2-8)13-5-6-16-11(13)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQYCDDPSBRTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. Identified by the CAS Number 1354950-60-9 , this molecule is a cornerstone in the manufacturing pathway of advanced antibiotics, most notably Linezolid.[1] This document delineates its physicochemical properties, explores its critical role in drug development, presents detailed synthetic and analytical protocols, and outlines essential safety and handling procedures. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers and development professionals with actionable, field-proven insights.

Introduction: The Oxazolidinone Scaffold in Modern Medicine

The oxazolidinone class of heterocyclic compounds represents a significant achievement in medicinal chemistry.[2] These five-membered rings containing both nitrogen and oxygen are versatile scaffolds that have led to the development of potent therapeutic agents.[2][3] Their prominence surged with the regulatory approval of Linezolid in 2000, the first member of the oxazolidinone antibiotic class, which offered a new mechanism of action against multidrug-resistant Gram-positive bacteria.[2][4]

3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is a direct and crucial precursor in the synthesis of such vital medicines. Its structure combines the stable oxazolidinone core with a reactive chloroacetyl functional group, making it an ideal building block for introducing further molecular complexity. Understanding the chemistry and handling of this intermediate is fundamental for any organization involved in the synthesis of oxazolidinone-based active pharmaceutical ingredients (APIs).

Physicochemical Properties and Characterization

The precise chemical identity of a starting material is paramount for the success of any synthetic campaign. The key properties of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one are summarized below.

Chemical Structure

mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=54594902&t=l'WIDTH='200'/>TD>TR>TABLE>

Caption: Chemical Structure of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one.

Core Data Summary
PropertyValueSource
CAS Number 1354950-60-9[1]
Molecular Formula C₁₁H₁₀ClNO₃[5]
Molecular Weight 239.65 g/mol [5]
Monoisotopic Mass 239.03493 Da[5]
InChIKey RIQYCDDPSBRTLO-UHFFFAOYSA-N[5]
Canonical SMILES C1COC(=O)N1C2=CC=C(C=C2)C(=O)CCl[5]

Significance in Pharmaceutical Synthesis: The Linezolid Connection

The primary application of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is its role as a key intermediate in the synthesis of Linezolid. Linezolid is an essential antibiotic used to treat severe infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6]

Mechanism of Action Insight: Linezolid functions by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a step essential for bacterial replication.[4][7] This unique mechanism means there is little cross-resistance with other protein synthesis inhibitors.

The chloroacetyl group on the intermediate is a highly reactive electrophile. In the context of Linezolid synthesis, this group is typically displaced by a nucleophile to build out the final, more complex side-chain of the drug molecule. This strategic placement of a reactive group on a stable core is a classic and effective approach in medicinal chemistry.

G Precursor 3-Phenyl-1,3-oxazolidin-2-one (Precursor) Intermediate 3-[4-(2-Chloroacetyl)phenyl]- 1,3-oxazolidin-2-one (Key Intermediate) Precursor->Intermediate Friedel-Crafts Acylation Final Linezolid Analogs (Final API) Intermediate->Final Nucleophilic Substitution

Sources

Spectroscopic Characterization of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic data for the compound 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. The interpretation of the predicted and comparative spectral data is grounded in fundamental principles of spectroscopy and supported by experimental data from analogous structures.

Molecular Structure and Overview

3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is a multifaceted organic compound featuring an oxazolidinone ring, a para-substituted phenyl ring, and a chloroacetyl group. The oxazolidinone moiety is a key pharmacophore in several classes of antibiotics, making this compound and its analogs of significant interest in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Figure 1. Molecular Structure of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predicted analysis of the ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-a4.75s-
H-b, H-b'8.05d8.8
H-c, H-c'7.80d8.8
H-d4.50t8.0
H-e4.10t8.0

¹H NMR Spectral Interpretation:

  • H-a (Singlet, ~4.75 ppm): The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effects of the adjacent carbonyl group and the electronegative chlorine atom. For comparison, the methylene protons in 2-chloro-1-phenylethanone resonate around 4.69 ppm[1].

  • H-b and H-c (Doublets, ~8.05 and ~7.80 ppm): The four protons on the para-substituted benzene ring will appear as two distinct doublets. The protons ortho to the electron-withdrawing chloroacetyl group (H-b) are expected to be the most deshielded and resonate at a lower field (~8.05 ppm). The protons ortho to the oxazolidinone nitrogen (H-c) will be at a slightly higher field (~7.80 ppm). Both will exhibit typical ortho-coupling with a J value of approximately 8.8 Hz.

  • H-d and H-e (Triplets, ~4.50 and ~4.10 ppm): The two methylene groups of the oxazolidinone ring will appear as two triplets due to coupling with each other. The protons on the carbon adjacent to the oxygen (H-d) are expected to be more deshielded and appear at a lower field (~4.50 ppm) compared to the protons on the carbon adjacent to the nitrogen (H-e, ~4.10 ppm). The vicinal coupling should result in a triplet pattern with a J value of around 8.0 Hz. In the parent 3-phenyl-2-oxazolidinone, these protons appear at approximately 4.4 ppm and 4.0 ppm respectively.

Predicted ¹³C NMR Data
CarbonsPredicted Chemical Shift (ppm)
C=O (ketone)190.5
C=O (oxazolidinone)154.0
C (quaternary, phenyl)142.0
C (quaternary, phenyl)132.5
CH (phenyl)129.5
CH (phenyl)118.0
CH₂ (oxazolidinone)61.5
CH₂ (oxazolidinone)45.0
CH₂Cl45.5

¹³C NMR Spectral Interpretation:

  • Carbonyl Carbons (~190.5 and ~154.0 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl of the chloroacetyl group is predicted to be significantly downfield at around 190.5 ppm, consistent with the value of 191.1 ppm observed for 2-chloroacetophenone[1]. The carbamate-like carbonyl of the oxazolidinone ring will appear at a higher field, around 154.0 ppm.

  • Aromatic Carbons (~142.0 - 118.0 ppm): The para-substituted benzene ring will show four signals. Two will be from the quaternary carbons, with the one attached to the nitrogen being more downfield. The two signals for the protonated carbons will correspond to the two sets of equivalent CH groups.

  • Oxazolidinone Carbons (~61.5 and ~45.0 ppm): The two methylene carbons of the oxazolidinone ring will be in the aliphatic region. The carbon bonded to oxygen will be further downfield (~61.5 ppm) compared to the carbon bonded to nitrogen (~45.0 ppm).

  • Chloromethyl Carbon (~45.5 ppm): The carbon of the -CH₂Cl group is expected to resonate around 45.5 ppm, similar to the 46.1 ppm shift seen in 2-chloroacetophenone[1].

Figure 2. Proton and Carbon designations for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O stretch (ketone)1700 - 1680Strong
C=O stretch (oxazolidinone)1760 - 1740Strong
C-N stretch (aromatic amine)1350 - 1250Medium-Strong
C-O stretch (ester-like)1250 - 1150Strong
Aromatic C=C stretch1600 - 1450Medium
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C-Cl stretch800 - 600Medium-Strong

IR Spectral Interpretation:

  • Carbonyl Absorptions: Two strong carbonyl stretching bands are the most prominent features of the IR spectrum. The ketone C=O stretch is expected in the 1700-1680 cm⁻¹ region, characteristic of an aryl ketone. For 2-chloroacetophenone, this band appears around 1703 cm⁻¹[1]. The oxazolidinone carbonyl, being part of a five-membered ring and having carbamate character, will absorb at a higher frequency, typically in the 1760-1740 cm⁻¹ range.

  • C-N and C-O Stretches: A strong absorption band between 1350-1250 cm⁻¹ is expected for the aromatic C-N stretching vibration. The C-O stretching of the oxazolidinone ring, which has ester-like character, will likely produce a strong band in the 1250-1150 cm⁻¹ region.

  • Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear as a group of medium intensity bands just above 3000 cm⁻¹. The aliphatic C-H stretches from the oxazolidinone and chloroacetyl groups will be observed just below 3000 cm⁻¹.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected to give a medium to strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 239 (for ³⁵Cl) and 241 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.

  • Major Fragment Ions:

    • m/z = 204: [M - Cl]⁺

    • m/z = 162: [M - C₂H₂ClO]⁺

    • m/z = 120: [C₇H₅O₂N]⁺

    • m/z = 105: [C₇H₅O]⁺

    • m/z = 77: [C₆H₅]⁺

Mass Spectrometry Fragmentation Analysis:

The fragmentation of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is likely to be initiated by the cleavage of the weakest bonds and the formation of stable fragments.

  • Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This can lead to the loss of a chlorine radical to form an acylium ion at m/z 204, or the loss of the entire chloroacetyl group.

  • Cleavage of the Oxazolidinone Ring: The oxazolidinone ring can undergo fragmentation. Cleavage of the N-phenyl bond could lead to a fragment corresponding to the 4-(2-chloroacetyl)phenyl isocyanate radical cation.

  • Formation of Benzoyl Cation: Fragmentation can lead to the formation of a stable benzoyl-type cation at m/z 105, which is a common fragment for phenacyl compounds.

  • Loss of Small Molecules: The molecular ion may also undergo rearrangement and loss of small neutral molecules like CO.

cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, or preparation of KBr pellet/solution for IR) B Data Acquisition (NMR, IR, MS) A->B C ¹H NMR Analysis (Chemical Shift, Multiplicity, Integration) B->C D ¹³C NMR Analysis (Chemical Shift) B->D E IR Analysis (Characteristic functional group absorptions) B->E F MS Analysis (Molecular Ion, Fragmentation Pattern) B->F G Structure Elucidation and Confirmation C->G D->G E->G F->G

Figure 3. General workflow for the spectroscopic analysis of the target compound.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for a compound like 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform, carbon tetrachloride).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and the major fragment ions.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectroscopic features of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one. By integrating fundamental spectroscopic principles with comparative data from structurally related compounds, a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data has been presented. The outlined methodologies for data acquisition provide a framework for the experimental validation of these predictions. This guide serves as a valuable resource for scientists and researchers working with this and similar oxazolidinone derivatives.

References

Sources

Methodological & Application

Application Note & Protocol: Covalent Modification of Nucleophiles using 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the application of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one as a versatile reagent for the N-acylation and covalent modification of various nucleophiles. The oxazolidinone scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2][3] This reagent uniquely combines the stable, N-aryl-2-oxazolidinone core with a highly reactive α-chloroacetyl group. This dual functionality makes it an ideal tool for researchers in drug discovery and chemical biology for applications ranging from the synthesis of novel molecular entities to the covalent labeling of biomolecules. We herein delineate the underlying chemical principles, provide a detailed, field-proven protocol for its use with amine nucleophiles, and discuss critical safety and handling considerations.

Scientific Principles and Mechanism of Action

The synthetic utility of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is predicated on the high electrophilicity of the α-chloroacetyl moiety. The presence of the adjacent carbonyl group and the chlorine atom makes the methylene carbon (-CH2-) highly susceptible to nucleophilic attack. The N-phenyl-1,3-oxazolidin-2-one portion of the molecule is generally stable under the mild conditions required for the acylation reaction and serves as a significant structural motif for molecular recognition or to impart desirable physicochemical properties to the final product.

Mechanism: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2). A nucleophile, such as the lone pair of electrons on a primary or secondary amine, attacks the electrophilic methylene carbon. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion as a leaving group.[4] To drive the reaction to completion, a non-nucleophilic base is typically added to neutralize the hydrochloric acid (HCl) formed as a byproduct.

Figure 1: Reaction mechanism for N-acylation.

Potential Applications in Research and Development

The structure of this reagent makes it a valuable tool for various applications:

  • Covalent Inhibitor Development: The chloroacetyl group is a well-known "warhead" for targeted covalent inhibitors, capable of forming irreversible bonds with nucleophilic residues (e.g., Cysteine, Lysine) in protein active sites.

  • Synthesis of Bio-active Molecules: The N-aryl oxazolidinone core is a key pharmacophore in several classes of drugs, including antibiotics (e.g., Linezolid).[1][2] This reagent provides a straightforward way to append this scaffold to other molecules of interest.

  • Bioconjugation and Chemical Probes: It can be used to attach the oxazolidinone tag to larger biomolecules, such as peptides or antibodies, for diagnostic or therapeutic purposes.

Experimental Protocol: N-Acylation of Benzylamine (Representative Procedure)

This protocol details a representative N-acylation using benzylamine as a model primary amine nucleophile. The conditions can be adapted for other primary and secondary amines, as well as other nucleophiles like thiols.

3.1 Materials and Reagents

  • 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (MW: 253.66 g/mol )

  • Benzylamine (MW: 107.15 g/mol , d: 0.981 g/mL)

  • N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

3.2 Equipment

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3 Step-by-Step Methodology

Workflow A 1. Dissolve Amine & Base - Benzylamine (1.0 eq) in DMF - Add DIEA (1.5 eq) B 2. Add Acylating Reagent - Dissolve Reagent (1.1 eq) in DMF - Add dropwise at 0 °C A->B C 3. Reaction - Warm to room temperature - Stir for 2-16 h - Monitor by TLC/LC-MS B->C D 4. Aqueous Work-up - Pour into water - Extract with EtOAc (3x) C->D E 5. Wash & Dry - Wash combined organic layers with water, then brine - Dry over MgSO₄ D->E F 6. Purify - Filter and concentrate solvent - Purify crude product via silica gel chromatography E->F

Figure 2: General experimental workflow.
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add benzylamine (1.0 eq.) and dissolve in anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Cool the solution in an ice-water bath (0 °C). Add N,N-Diisopropylethylamine (DIEA, 1.5 eq.). Using a solid base like K₂CO₃ (2.0 eq.) in a solvent like ACN is a common alternative.

  • Reagent Addition: In a separate vial, dissolve 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (1.1 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the stirred amine solution over 5-10 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.

Data Presentation: Substrate Scope and Conditions

The following table provides generalized conditions and expected considerations for acylating different classes of nucleophiles with this reagent.

Nucleophile ClassExampleBase (eq.)SolventTemp (°C)Expected Reactivity & Notes
Primary Amine BenzylamineDIEA (1.5)DMF, ACN0 to 25High reactivity, clean conversion expected.
Secondary Amine PiperidineDIEA (1.5)DMF, ACN25 to 50Good reactivity; may require slightly elevated temperature due to increased steric hindrance.
Aniline 4-MethoxyanilineK₂CO₃ (2.0)ACN, THF25 to 60Lower nucleophilicity requires longer reaction times or heating. Electron-donating groups on the aniline increase reactivity.
Thiol Benzyl MercaptanCs₂CO₃ (1.5)DMF0 to 25Highly nucleophilic. Reaction is typically very fast. A weaker base is sufficient.

Critical Safety and Handling Precautions

The chloroacetyl functional group imparts specific hazards that require stringent safety protocols. α-Halo ketones and amides are potent alkylating agents and should be considered toxic and irritant.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling), safety goggles, and a lab coat.

  • Engineering Controls: All manipulations involving the solid reagent or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to local and institutional regulations for hazardous chemical waste. Do not dispose of down the drain.

By adhering to this protocol and the associated safety guidelines, researchers can effectively and safely utilize 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one as a powerful reagent in their synthetic and medicinal chemistry endeavors.

References

  • DeMong, D. E., Williams, R. M. (2002). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Tetrahedron Letters, 43(14), 2355-2357.
  • Ismail, M. A., Abdel-Latif, E. (2005). Synthesis of α-Chloroamides in Water. Tetrahedron Letters, 46(36), 6179-6181.
  • Singh, V., et al. (2010). Nucleophilic Acylation of α-Haloketones with Aldehydes: An Umpolung Strategy for the Synthesis of 1,3-Diketones. Tetrahedron Letters, 51(41), 5484-5487.
  • Reddy, B. V. S., et al. (2023).
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • PubMed. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Retrieved from [Link]

  • Zhi, L.-H., et al. (2011). 2-Chloro-N-methyl-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o637.
  • Valeur, E., Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Wenner, W. (1952). Phenylacetamide. Organic Syntheses, 32, 92.
  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Biomolecular Structure and Dynamics, 40(3), 1147-1162.
  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155.
  • ACS Publications. (2026). Palladium-Catalyzed Directed C(sp3)–H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids: A Route to Substituted Isocoumarins. Retrieved from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(28), 6794-6805.
  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Justia Patents. (2014). 1,3-oxazolidin-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • MDPI. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Retrieved from [Link]

  • PubMed Central. (2025). Photocatalytic Addition of N‑Oxazolidinone Radicals to Arenes and Heteroarenes in Batch and in Flow Mode. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to the Synthesis of Linezolid Analogues Using 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Oxazolidinones

Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multidrug-resistant Gram-positive bacteria.[1][2] Its unique mechanism of action, inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit, circumvents cross-resistance with other antibiotic classes.[2][3] However, the emergence of linezolid-resistant strains necessitates the development of new analogues with improved potency, a broader spectrum of activity, and reduced toxicity.[1]

This guide provides a detailed framework for the synthesis of a diverse library of linezolid analogues, leveraging the versatile chemical intermediate, 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one . This key building block enables the systematic exploration of structure-activity relationships (SAR) by allowing for the facile introduction of various amine-containing moieties. The protocols outlined herein are designed to be adaptable, empowering researchers to generate novel compounds for antimicrobial screening and lead optimization.

Synthesis of the Key Intermediate: 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

The introduction of the chloroacetyl group onto the phenyl ring of 3-phenyl-1,3-oxazolidin-2-one is efficiently achieved via a Friedel-Crafts acylation reaction.[4][5][6] This electrophilic aromatic substitution utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from chloroacetyl chloride.[5][6] The following is an adapted protocol based on established Friedel-Crafts acylation procedures.

Protocol 1: Synthesis of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Materials:

  • 3-Phenyl-1,3-oxazolidin-2-one

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Formation of the Acylium Ion: Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension of AlCl₃ in DCM. Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Addition of the Starting Material: Dissolve 3-phenyl-1,3-oxazolidin-2-one (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Neutralization and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one as a solid.

General Protocol for the Synthesis of Linezolid Analogues

The chloroacetyl group of the key intermediate is an excellent electrophile for nucleophilic substitution by a wide variety of primary and secondary amines. This reaction forms the basis for creating a diverse library of linezolid analogues.

Protocol 2: General Synthesis of Linezolid Analogues

Materials:

  • 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

  • Desired amine (e.g., morpholine, substituted piperazines, etc.) (1.1 - 1.5 equivalents)

  • A suitable base (e.g., triethylamine, potassium carbonate) (1.5 - 2.0 equivalents)

  • A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (1.0 equivalent) in the chosen solvent.

  • Addition of Reagents: Add the desired amine (1.1 - 1.5 equivalents) and the base (1.5 - 2.0 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt of the base) has formed, it can be removed by filtration.

  • Extraction: If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure linezolid analogue.

Characterization of Synthesized Analogues

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the analogues. Key signals to look for include the protons of the oxazolidinone ring, the aromatic protons, and the protons of the newly introduced amine moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized analogues.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a few representative linezolid analogues using the described protocols.

AnalogueAmine UsedBaseSolventReaction ConditionsYield (%)
1 MorpholineTriethylamineAcetonitrileReflux, 6h85-95
2 PiperazinePotassium CarbonateDMF60°C, 8h80-90
3 4-MethylpiperazineTriethylamineEthanolReflux, 12h75-85

Visualization of the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the formation of the key intermediate followed by its diversification.

Synthetic_Workflow Start 3-Phenyl-1,3-oxazolidin-2-one Intermediate 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one Start->Intermediate Protocol 1: Friedel-Crafts Acylation Analogues Library of Linezolid Analogues Intermediate->Analogues Protocol 2: Nucleophilic Substitution (Various Amines)

Caption: Overall synthetic workflow for the generation of linezolid analogues.

The key chemical transformation in the final step involves the nucleophilic attack of the amine on the electrophilic carbon of the chloroacetyl group.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Intermediate R-CO-CH₂-Cl (Key Intermediate) Product R-CO-CH₂-NR'₂ (Linezolid Analogue) Intermediate->Product Nucleophilic Attack Amine R'₂NH (Nucleophilic Amine) Amine->Product

Caption: Key nucleophilic substitution reaction for analogue synthesis.

Troubleshooting

Problem Possible Cause Solution
Low yield in Friedel-Crafts acylation Incomplete reaction; moisture in the reactionEnsure all glassware is flame-dried and reagents are anhydrous. Increase reaction time or temperature slightly.
Multiple products in Friedel-Crafts acylation Isomer formationOptimize reaction temperature; para-substitution is generally favored. Purify carefully by column chromatography.
Low yield in nucleophilic substitution Low reactivity of the amine; steric hindranceIncrease reaction temperature or use a more polar solvent like DMF. Use a stronger base.
Difficulty in purification Similar polarity of starting material and productOptimize the eluent system for column chromatography; consider using a different stationary phase.

References

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC. Available at: [Link]

  • Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry; Vol. 24, No. 8 (2012), 3479-3482. Available at: [Link]

  • Novel promising linezolid analogues - CORE. Available at: [Link]

  • Novel Linezolid like Analogues: Synthesis, Characterization and Biological Evaluation. Iranian Journal of Pharmaceutical Sciences, 2014, 10(2): 69-78. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

Sources

Analytical methods for monitoring reactions with 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Analytical Protocol & Technical Guide Subject: Stability-Indicating HPLC/LC-MS Methods for Reactive


-Chloroketone Intermediates
Date:  October 26, 2023

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as CPO-Cl ) is a high-value electrophilic intermediate. Structurally characterizing a phenyl-oxazolidinone core with a reactive


-chloroacetyl "warhead," it serves as a critical scaffold in the synthesis of next-generation oxazolidinone antibiotics and anticoagulants (analogous to Linezolid and Rivaroxaban precursors).

The Analytical Challenge: The primary challenge in monitoring CPO-Cl is its electrophilic reactivity . The


-chloroketone moiety is prone to:
  • Hydrolysis: Conversion to the

    
    -hydroxy ketone in aqueous buffers.
    
  • Solvolysis: Rapid reaction with protic solvents (e.g., Methanol) to form methoxy-derivatives during sample preparation.

  • Dimerization: Formation of pyrazine-like byproducts under basic conditions.

This guide provides a robust, self-validating analytical framework designed to prevent "analytical artifacts"—impurities generated during analysis rather than in the reactor.

Critical Quality Attributes (CQA) & Degradation Logic

Before establishing the protocol, one must understand the failure modes. The diagram below illustrates the specific degradation pathways that dictate our choice of solvents and buffers.

degradation_pathways cluster_warning CRITICAL WARNING CPO CPO-Cl (Analyte) (Reactive u03b1-Chloroketone) Methoxy Methoxy-Impurity (Artifact) CPO->Methoxy Solvolysis (Fast) Hydroxy Hydroxy-Impurity (Hydrolysis) CPO->Hydroxy Hydrolysis (pH > 6) MeOH Methanol (Diluent) MeOH->Methoxy Water Water/Base (Mobile Phase) Water->Hydroxy Warn Avoid MeOH in Sample Prep! Use Acetonitrile (ACN).

Figure 1: Degradation logic dictating solvent choice. Methanol causes rapid artifact formation, necessitating an ACN-based protocol.

High-Performance Liquid Chromatography (HPLC) Protocol[4][5][8][9][10][11]

This method is engineered for specificity , separating the parent CPO-Cl from its hydrolysis degradants and starting materials (e.g., the non-acylated phenyl-oxazolidinone).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex),

End-capping prevents secondary interactions with the oxazolidinone nitrogen; 3.5 µm offers balance between resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.[1]5) stabilizes the

-chloroketone against hydrolysis.
Mobile Phase B 100% Acetonitrile (ACN)Strictly no Methanol to prevent solvolysis.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp

Ambient temperature minimizes thermal degradation of the labile chloride.
Detection UV @ 254 nmTargets the phenyl ring absorption; 210 nm is non-specific for this matrix.
Injection Vol 5 - 10

Dependent on sensitivity requirements.
Gradient Profile

Designed to elute polar hydrolysis impurities early and flush lipophilic dimers late.

Time (min)% Mobile Phase B (ACN)Event
0.010Initial equilibration
2.010Isocratic hold for polar impurities
12.090Linear ramp to elute CPO-Cl
15.090Wash step (remove dimers)
15.110Return to initial
20.010Re-equilibration

Sample Preparation & Reaction Monitoring Workflow

The "Quench-and-Shoot" Dilemma: In Friedel-Crafts acylation or subsequent amination reactions, the reaction mixture is often highly acidic or basic. Direct injection damages the column; improper quenching degrades the analyte.

Reaction Monitoring Protocol

Scenario: Monitoring the formation of CPO-Cl from 3-phenyl-1,3-oxazolidin-2-one via Friedel-Crafts acylation.

  • Sampling: Withdraw

    
     of reaction mixture.
    
  • Quench (Critical): Immediately dispense into a vial containing

    
     of cold Acetonitrile  (anhydrous).
    
    • Why? Water quenching induces hydrolysis. Alcohol quenching induces solvolysis. Cold ACN "freezes" the kinetics by dilution and temperature reduction without chemical reaction.

  • Filtration: Filter through a 0.2

    
     PTFE syringe filter (Nylon can bind some alkyl halides).
    
  • Analysis: Inject immediately.

Workflow Visualization

monitoring_workflow cluster_integrity Data Integrity Check Reactor Reactor (High Temp / Lewis Acid) Sample Aliquot Withdrawal (50 u00b5L) Reactor->Sample t = x min Quench Quench Step (950 u00b5L Cold ACN) Sample->Quench < 10 sec delay Filter Filtration (0.2 u00b5m PTFE) Quench->Filter HPLC HPLC-UV Analysis (Method 3.1) Filter->HPLC Check Check Peak Shape: Split peak = Hydrolysis (Bad Prep) HPLC->Check

Figure 2: "Cold-Dilution" workflow to preserve the reactive


-chloroketone during analysis.

Mass Spectrometry (LC-MS) for Impurity Profiling

When unknown peaks appear, UV is insufficient. Use this LC-MS setup to identify common byproducts.

Instrument: Q-TOF or Triple Quadrupole (ESI Positive Mode). Source Conditions:

  • Capillary Voltage: 3.5 kV

  • Gas Temp:

    
     (Keep lower to prevent in-source fragmentation of the Cl-C bond).
    

Target Ions (m/z):

CompoundDescriptionTheoretical m/z

Characteristic Pattern
CPO-Cl Target Analyte~240.043:1 ratio (Cl isotope pattern is distinct)
CPO-OH Hydrolysis Impurity~222.07No Cl isotope pattern. Elutes earlier.
CPO-OMe Methanol Solvolysis~236.09Artifact of using MeOH.
Dimer Pyrazine Derivative~400+Late eluting, often formed in basic workups.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every sequence must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    between CPO-Cl and the nearest impurity (usually the des-chloro precursor).
  • Tailing Factor (

    
    ): 
    
    
    
    . (Significant tailing indicates column degradation or secondary interactions).
  • Recovery Check: Spike a known amount of CPO-Cl into a blank matrix. Recovery must be 95-105%. If recovery is low, check for hydrolysis in the autosampler vial.

References

  • Friedel-Crafts Acylation Mechanisms & Monitoring

    • Sigma-Aldrich. "Friedel–Crafts Acylation Reaction."[2][3] Link

  • Stability of

    
    -Chloroacetyl Compounds: 
    
    • PubChem.[4] "Chloroacetyl Chloride - Stability and Reactivity." Link

  • HPLC Solvent Selection for Reactive Intermediates

    • Phenomenex.[1][5] "Guide to Choosing the Correct HPLC Solvent." Link

  • Oxazolidinone Synthesis & Impurities (Contextual Grounding)

    • Organic Chemistry Portal. "Oxazolidinone Synthesis."[6][7] Link

Sources

Scale-up synthesis of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one Derivatives

Introduction

The compound 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is a pivotal late-stage intermediate in the synthesis of Rivaroxaban, a potent, orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[1][2] The efficiency and scalability of its production are critical for ensuring a cost-effective and reliable supply chain for this life-saving medication.[3][4] This guide provides a detailed, in-depth protocol for the scale-up synthesis of this key intermediate, focusing on the Friedel-Crafts acylation of 3-phenyl-1,3-oxazolidin-2-one.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and process controls necessary for a safe, reproducible, and high-yielding synthesis at an industrial scale. We address critical parameters, safety protocols, and analytical validation to create a self-validating and trustworthy process for researchers and drug development professionals.

PART 1: SCIENTIFIC RATIONALE AND SYNTHETIC STRATEGY

The core of this synthesis is a Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds on an aromatic ring.[5] This electrophilic aromatic substitution reaction is ideally suited for attaching the chloroacetyl group to the phenyl ring of the oxazolidinone core.

The Causality Behind Experimental Choices:

  • Choice of Precursor: The synthesis begins with 3-phenyl-1,3-oxazolidin-2-one. This precursor can be synthesized from readily available materials like N-aryl carbamates and epichlorohydrin.[6] Its oxazolidinone ring is stable under the reaction conditions, and the phenyl group is sufficiently activated for electrophilic substitution.

  • The Acylating Agent: Chloroacetyl chloride is a highly reactive acyl halide, making it an effective electrophile for this transformation.[7] Its high reactivity necessitates careful control over the reaction temperature to prevent side reactions.

  • The Catalyst - A Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is the quintessential Lewis acid catalyst for Friedel-Crafts reactions.[8] Its function is to coordinate with the chloroacetyl chloride, abstracting the chloride and generating a highly electrophilic acylium ion. This ion is the active species that attacks the aromatic ring.[9] A stoichiometric amount of AlCl₃ is often required as it complexes with both the carbonyl of the acyl chloride and the resulting ketone product.[5]

  • Solvent Selection: An inert, anhydrous solvent is critical to the success of the reaction. Dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and its low freezing point, which facilitates running the reaction at reduced temperatures. The anhydrous condition is paramount because both AlCl₃ and chloroacetyl chloride react violently with water.[10][11][12]

The overall synthetic pathway is illustrated below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification SM1 3-Phenyl-1,3-oxazolidin-2-one Reaction Friedel-Crafts Acylation (0-5 °C) SM1->Reaction SM2 Chloroacetyl Chloride SM2->Reaction Slow addition SM3 Aluminum Chloride (AlCl₃) SM3->Reaction Portion-wise addition SM4 Dichloromethane (DCM) SM4->Reaction Quench Quenching (Ice/Water) Reaction->Quench Controlled transfer Extract Phase Separation & Extraction Quench->Extract Wash Aqueous Wash Extract->Wash Dry Drying & Solvent Removal Wash->Dry Purify Recrystallization (e.g., Ethanol) Dry->Purify FinalProduct Pure 3-[4-(2-Chloroacetyl)phenyl] -1,3-oxazolidin-2-one Purify->FinalProduct

Caption: Overall Synthetic Workflow Diagram.

PART 2: DETAILED SCALE-UP PROTOCOL

This protocol is designed for a nominal 1 kg scale of the starting material, 3-phenyl-1,3-oxazolidin-2-one. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate personal protective equipment (PPE).

Critical Safety and Handling:

  • Chloroacetyl Chloride: This substance is highly toxic, corrosive, and a lachrymator.[13] It causes severe burns to the skin, eyes, and respiratory tract.[10][12] It also reacts violently with water, releasing toxic gases.[11][12] Handle only in a closed system or under an inert atmosphere (e.g., nitrogen) with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[13] An emergency shower and eyewash station must be immediately accessible.

  • Aluminum Chloride (Anhydrous): AlCl₃ is a corrosive solid that reacts vigorously with water, releasing heat and hydrochloric acid fumes. Avoid inhalation of dust and contact with skin or eyes.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All transfers and the reaction itself should be performed in a well-ventilated area to minimize inhalation exposure.

Materials and Equipment:

ItemSpecificationPurpose
Reactants
3-Phenyl-1,3-oxazolidin-2-onePurity >99%Starting Material
Chloroacetyl ChloridePurity >99%, AnhydrousAcylating Agent
Aluminum ChlorideAnhydrous, Purity >99%Lewis Acid Catalyst
Solvents & Reagents
Dichloromethane (DCM)Anhydrous GradeReaction Solvent
Deionized WaterQuenching & Washing
Sodium BicarbonateSaturated Aqueous SolutionNeutralizing Wash
BrineSaturated Aqueous NaCl SolutionWashing
Sodium SulfateAnhydrousDrying Agent
Ethanol200 ProofRecrystallization Solvent
Equipment
Glass-Lined Reactor20 L, with overhead stirrer, thermocouple, chillerMain reaction vessel
Addition FunnelPressure-equalizing, 1 LControlled addition of chloroacetyl chloride
Filtration UnitBuchner funnel, vacuum flaskProduct isolation
Rotary EvaporatorSolvent removal
Vacuum OvenProduct drying

Quantitative Data for Synthesis:

ReagentMW ( g/mol )Molar Eq.Amount ( kg/L )MolesNotes
3-Phenyl-1,3-oxazolidin-2-one163.171.001.00 kg6.13The limiting reagent.
Aluminum Chloride (Anhydrous)133.342.502.04 kg15.32Added portion-wise to manage exotherm. Must be anhydrous.
Chloroacetyl Chloride112.941.200.83 kg7.35Added dropwise. Highly corrosive and water-reactive.[10]
Dichloromethane (DCM)84.93-10.0 L-Anhydrous grade is essential.

Step-by-Step Experimental Procedure:

  • Reactor Preparation:

    • Ensure the 20 L reactor is clean, dry, and inerted with a positive pressure of dry nitrogen.

    • Start the chiller and set the reactor jacket temperature to -5 °C.

  • Charging Reactants:

    • Charge the reactor with 3-phenyl-1,3-oxazolidin-2-one (1.00 kg, 6.13 mol) and anhydrous dichloromethane (5.0 L).

    • Begin stirring to form a slurry or solution.

    • Once the internal temperature reaches 0-5 °C, begin the portion-wise addition of anhydrous aluminum chloride (2.04 kg, 15.32 mol) over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. An exotherm will be observed.

  • Acylation Reaction:

    • Charge the pressure-equalizing addition funnel with chloroacetyl chloride (0.83 kg, 7.35 mol) dissolved in anhydrous dichloromethane (1.0 L).

    • Once the AlCl₃ addition is complete and the internal temperature is stable at 0-5 °C, begin the dropwise addition of the chloroacetyl chloride solution over 2-3 hours.

    • CAUSALITY CHECK: Slow addition is critical to control the highly exothermic nature of the acylation and to prevent the formation of impurities.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting material is consumed.

  • Reaction Quench:

    • In a separate vessel, prepare a mixture of crushed ice (10 kg) and water (10 L).

    • SAFETY: This step is highly exothermic and will release HCl gas. Ensure adequate ventilation and perform the quench slowly.

    • Slowly and carefully transfer the reaction mixture from the reactor into the ice/water mixture with vigorous stirring. Maintain the temperature of the quench mixture below 25 °C.

  • Work-Up and Isolation:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer with dichloromethane (2 x 2.0 L).

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with:

      • 1 M HCl (2.0 L)

      • Saturated sodium bicarbonate solution (2 x 2.0 L) - CAUTION: Effervescence will occur.

      • Brine (2.0 L)

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Transfer the crude solid to a clean vessel.

    • Add ethanol (approx. 3-4 L per kg of crude product) and heat the mixture to reflux until all the solid dissolves.

    • Slowly cool the solution to room temperature, then further cool to 0-5 °C for at least 2 hours to induce crystallization.

    • Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

    • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 75-85%. Expected Purity: >99% by HPLC.

PART 3: ANALYTICAL VALIDATION AND QUALITY CONTROL

A robust analytical framework is essential to validate the identity, purity, and quality of the synthesized intermediate, a requirement for its use in pharmaceutical manufacturing.[14]

Analytical Workflow:

Analytical_Workflow cluster_sampling Sampling cluster_tests Analytical Tests cluster_results Result Verification Sample Final Dried Product HPLC Purity & Impurity Profile (RP-HPLC) Sample->HPLC NMR Structural Confirmation (¹H & ¹³C NMR) Sample->NMR MS Molecular Weight Confirmation (LC-MS) Sample->MS MP Melting Point Sample->MP Spec Compare against Reference Standard & Specifications HPLC->Spec NMR->Spec MS->Spec MP->Spec Release Batch Release for Next Synthetic Step Spec->Release

Caption: Analytical and Quality Control Workflow.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and identifying any process-related impurities.[15][16]

    • Column: Zorbax SB C18 (250 mm x 4.6 mm, 3.5 µm) or equivalent.[16]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol.[16][17]

    • Detection: UV at 249 nm.[17]

    • Acceptance Criteria: Purity ≥ 99.0%, individual unknown impurities ≤ 0.10%. The method should be validated according to ICH guidelines for specificity, precision, and robustness.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are used to confirm the chemical structure of the final product. The spectra should be unambiguous and match the expected structure.

  • Mass Spectrometry (MS):

    • Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point:

    • A sharp melting point range is indicative of high purity.

By implementing this detailed protocol and its associated analytical checks, researchers and drug development professionals can achieve a reliable and scalable synthesis of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one, ensuring a high-quality supply of this critical pharmaceutical intermediate.

References

  • Vertex AI Search. (n.d.). An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate.
  • Journal of Bio Innovation. (n.d.). a review on anlytical methods for estimation of rivaroxaban in pharmaceutical dosage forms.
  • CymitQuimica. (n.d.). CAS 79-04-9: Chloroacetyl chloride.
  • Symbiosis. (2018, March 5). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities.
  • National Institutes of Health. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC.
  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No..
  • National Institutes of Health. (n.d.). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC.
  • Arborpharm. (2025, November 11). Rivaroxaban Intermediates Introduction.
  • ChemicalBook. (n.d.). Rivaroxaban synthesis.
  • International Programme on Chemical Safety. (n.d.). CHLOROACETYL CHLORIDE.
  • ChemicalBook. (2023, July 21). Chloroacetyl chloride: applications in synthesis and toxicology.
  • Google Patents. (n.d.). US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate.
  • Fisher Scientific. (2010, November 11). SAFETY DATA SHEET - Chloroacetyl chloride.
  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • Chemistry Steps. (2023, February 24). Friedel–Crafts Acylation with Practice Problems.
  • Scribd. (2004, October 10). Friedel Crafts Acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

Sources

Solid-phase synthesis using 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solid-Phase Synthesis Using the 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one Linker

Authored by: A Senior Application Scientist

Abstract

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and combinatorial chemistry, enabling the rapid generation of compound libraries with high efficiency and purity. A critical component of any SPOS strategy is the choice of linker, which tethers the substrate to the solid support during the synthetic sequence. This document provides a detailed guide to the application of the 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one functional group as a robust electrophilic linker. Specifically, we detail its use in the synthesis of phenoxyacetic acid derivatives, a scaffold of significant interest in medicinal and agricultural chemistry.[1] The protocols herein describe the immobilization of phenols via Williamson ether synthesis and the subsequent acid-mediated cleavage to yield the target compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile linker system for library synthesis.

Introduction and Scientific Rationale

The oxazolidinone ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including antibiotics like Linezolid.[2][3] While the oxazolidinone moiety itself can be the target, its rigid structure also makes it an excellent platform for presenting other functionalities. In the context of solid-phase synthesis, the 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one group serves as a highly effective linker.

The key to its function lies in the chloroacetyl group . This is a potent electrophilic handle that readily reacts with a variety of nucleophiles. The carbon atom adjacent to the chlorine is activated by the neighboring carbonyl group, making it highly susceptible to nucleophilic attack (SN2 reaction). This allows for the efficient and clean immobilization of substrates such as phenols, thiols, and amines onto a solid support that has been pre-functionalized with this linker.

The primary application detailed in this guide is the synthesis of phenoxyacetic acids. The overall strategy involves two main stages:

  • Immobilization: A diverse range of phenols are deprotonated using a suitable base to form phenoxides. These potent nucleophiles then displace the chloride on the resin-bound linker, forming a stable ether bond.

  • Cleavage: After immobilization, and any optional on-resin modifications, the final product is cleaved from the solid support. When this linker is attached to an acid-labile support like Wang resin, treatment with strong acid (e.g., trifluoroacetic acid) severs the bond between the resin and the linker, releasing the desired phenoxyacetic acid derivative into solution.[4]

This approach isolates intermediates at each stage by simple filtration and washing, dramatically simplifying purification and allowing for the parallel synthesis of large compound libraries.

Overall Synthetic Workflow

The general methodology is a multi-step process that begins with the functionalized resin and concludes with the purified product in hand. The workflow is designed for efficiency and amenability to parallel synthesis formats.

G cluster_0 On-Resin Operations cluster_1 Cleavage & Workup A 1. Resin Swelling (DCM/DMF) B 2. Nucleophile Immobilization (Phenol + Base) A->B C 3. Washing & Drying (DCM, MeOH) B->C D 4. Acidolytic Cleavage (TFA Cocktail) C->D E 5. Product Precipitation (Cold Ether) D->E F 6. Isolation & Analysis (Filtration, LC-MS) E->F End Finish: Purified Phenoxyacetic Acid Derivative F->End Start Start: Chloroacetyl-Oxazolidinone Functionalized Resin Start->A

Caption: High-level workflow for solid-phase synthesis.

Detailed Protocols

Protocol 1: Immobilization of Phenols on Chloroacetyl-Oxazolidinone Resin

Principle: This protocol utilizes the Williamson ether synthesis to covalently link phenols to the solid support. A non-nucleophilic base is used to generate the phenoxide in situ, which then attacks the electrophilic chloroacetyl group on the linker. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation without competing reactions.

Materials

Reagent/MaterialSupplierPurpose
3-(4-(2-Chloroacetyl)phenyl)oxazolidin-2-one on Wang Resin (1.0 mmol/g)Custom SynthesisSolid Support & Linker
Phenol (diverse selection)VariousSubstrate
Sodium Hydride (NaH), 60% dispersion in mineral oilSigma-AldrichBase for phenoxide generation
Anhydrous N,N-Dimethylformamide (DMF)Acros OrganicsReaction Solvent
Dichloromethane (DCM), ACS GradeFisher ScientificResin Swelling & Washing Solvent
Methanol (MeOH), ACS GradeFisher ScientificWashing Solvent
Diisopropylethylamine (DIEA)Sigma-AldrichOptional base for capping
2-MercaptoethanolSigma-AldrichOptional capping agent

Step-by-Step Methodology

  • Resin Preparation:

    • Place the chloroacetyl-oxazolidinone resin (e.g., 100 mg, 0.1 mmol) into a fritted solid-phase synthesis vessel.

    • Add DCM (2 mL) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM and wash the resin with anhydrous DMF (3 x 2 mL).

  • Phenoxide Formation and Coupling:

    • In a separate dry flask under an inert atmosphere (N₂ or Ar), dissolve the desired phenol (0.4 mmol, 4.0 eq.) in anhydrous DMF (1 mL).

    • Carefully add NaH (60% dispersion, 16 mg, 0.4 mmol, 4.0 eq.) portion-wise to the phenol solution. Caution: Hydrogen gas is evolved.

    • Stir the mixture at room temperature for 20 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.

    • Drain the DMF from the swollen resin and immediately add the freshly prepared phenoxide solution.

    • Seal the vessel and agitate the slurry at 50 °C for 16 hours.

  • Washing:

    • Allow the vessel to cool to room temperature.

    • Drain the reaction mixture (collect for waste).

    • Wash the resin sequentially with DMF (3 x 2 mL), a 1:1 mixture of DMF/water (2 x 2 mL), DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Capping (Optional but Recommended):

    • To block any unreacted chloroacetyl sites, add a solution of 2-mercaptoethanol (10 eq.) and DIEA (10 eq.) in DMF to the resin.

    • Agitate for 2 hours at room temperature.

    • Repeat the washing sequence from step 3.

  • Final Drying:

    • After the final MeOH wash, wash the resin with DCM (3 x 2 mL).

    • Dry the resin under high vacuum for at least 4 hours before proceeding to cleavage or further reaction.

Reaction Monitoring: To confirm successful immobilization, a small aliquot of the resin can be cleaved (see Protocol 2) and the supernatant analyzed by LC-MS to detect the expected product mass.

Protocol 2: Acidolytic Cleavage and Product Isolation

Principle: This protocol uses a strong acid, Trifluoroacetic acid (TFA), to cleave the benzylic ether bond that anchors the linker to the Wang resin backbone. Scavengers, such as water and triisopropylsilane (TIS), are included in the cleavage cocktail to trap reactive carbocations generated during the process, preventing side reactions with sensitive functionalities on the product.

Materials

Reagent/MaterialSupplierPurpose
Dried, product-loaded resinFrom Protocol 1Starting material
Trifluoroacetic acid (TFA)Sigma-AldrichCleavage acid
Triisopropylsilane (TIS)Sigma-AldrichCation scavenger
Deionized WaterIn-houseCation scavenger
Cold Diethyl EtherFisher ScientificProduct precipitation solvent
Acetonitrile/WaterHPLC GradeSolvent for analysis and purification

Step-by-Step Methodology

  • Resin Preparation:

    • Place the dry, product-loaded resin (from Protocol 1) in a fritted reaction vessel.

  • Cleavage:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Caution: Prepare in a fume hood. TFA is highly corrosive.

    • Add the cleavage cocktail to the resin (approx. 1.5 mL for 100 mg of resin).

    • Seal the vessel and agitate at room temperature for 2 hours.

  • Product Collection:

    • Drain the TFA solution into a clean collection tube (e.g., a 15 mL centrifuge tube). The product is now in the filtrate.

    • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitation and Isolation:

    • Concentrate the TFA solution under a gentle stream of nitrogen until the volume is reduced by ~80%.

    • Add cold diethyl ether (10 mL) to the concentrated solution to precipitate the crude product. A white solid should form.

    • Cool the suspension at -20 °C for 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the solid product. Carefully decant the ether.

    • Wash the pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting each time.

    • After the final wash, dry the solid product under high vacuum.

  • Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze by LC-MS and HPLC to confirm the identity and assess the purity of the phenoxyacetic acid derivative.

    • If necessary, purify the product further by preparative HPLC.

Chemical Reaction Visualization

The following diagram illustrates the chemical transformations occurring during the immobilization and cleavage steps.

Caption: Key chemical transformations on the solid support.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Immobilization Yield 1. Incomplete phenoxide formation. 2. Sterically hindered phenol. 3. Insufficient reaction time/temperature.1. Ensure anhydrous conditions and active NaH. 2. Increase reaction temperature (to 60-70 °C) and extend time (to 24h). Use a stronger base system if necessary (e.g., KHMDS). 3. Increase temperature/time as above.
Incomplete Cleavage 1. Insufficient cleavage time. 2. Deactivated TFA.1. Extend cleavage time to 3-4 hours. 2. Use fresh, high-purity TFA.
Product Degradation 1. Acid-sensitive functional groups on the aryl ring. 2. Insufficient scavengers.1. Consider a different cleavage strategy or protect sensitive groups. 2. Increase the percentage of TIS and water in the cocktail, especially for tryptophan or methionine-containing analogues.
Unreacted Starting Phenol Inadequate washing after immobilization step.Enhance the washing protocol post-coupling. Use a sequence of DMF, DCM, and MeOH washes, ensuring each wash is for an adequate duration with agitation.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from ignition sources. Quench excess NaH carefully with isopropanol followed by methanol and then water.

  • Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe burns. Handle with extreme care. Ensure secondary containment is available.

  • Anhydrous Solvents (DMF, DCM): Handle under inert conditions to maintain dryness. DMF is a reproductive toxin. Avoid inhalation and skin contact.[6]

  • Waste Disposal: All chemical waste, including drained solvents and reaction mixtures, must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one linker is a powerful and versatile tool for the solid-phase synthesis of small molecule libraries. The protocols detailed here for the synthesis of phenoxyacetic acids demonstrate a reliable and high-throughput method that benefits from simplified purification and operational efficiency. By leveraging this linker, research and development teams can accelerate the discovery of novel bioactive compounds for a wide range of applications.

References

  • Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates.ACS Publications.
  • Synthesis of Oxazolidinones | PDF.Slideshare.
  • Solid-phase synthesis of 1,3-oxazolidine derivatives.Korea University Pure.
  • SAFETY DATA SHEET - (S)-(+)-4-Phenyl-2-oxazolidinone.Fisher Scientific.
  • Safety Data Sheet - Bis(2-oxo-3-oxazolidinyl)phosphinic chloride.Chemsavers.
  • Solid-phase synthesis of 1,3-oxazolidine derivatives | Request PDF.ResearchGate.
  • Safety Data Sheet - (S)-(+)-4-Phenyl-2-oxazolidinone.ChemDmart.
  • SAFETY DATA SHEET - (R)-(-)-4-Phenyl-2-oxazolidinone.Fisher Scientific.
  • safety data sheet - Bilastine Impurity 11.TLC PHARMACEUTICAL STANDARDS.
  • Synthesis of oxazolidinones.Organic Chemistry Portal.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry.RSC Publishing.
  • A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases.Stanford Medicine.
  • Phenoxyacetic acid derivative synthesis method.Google Patents.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.Anaspec.
  • SYNTHESIS AND CHARACTERIZATION FOR SOME PHENOXYACETIC ACID'S SULPHONAMIDE DERIVATIVES.USAMV Bucharest.
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.Arkivoc.
  • Current Updates on Oxazolidinone and Its Significance.Hindawi.
  • Method for synthesizing phenoxyacetic acid derivative.Google Patents.

Sources

Application of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one in Covalent Fragment-Based Drug Design (FBDD)

Introduction & Scientific Rationale

3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as Ox-Cl ) represents a high-value "scaffold-warhead" hybrid for Fragment-Based Drug Design (FBDD). While historically significant as a key intermediate in the synthesis of the Factor Xa inhibitor Rivaroxaban (Xarelto), its utility in modern drug discovery extends into Targeted Covalent Inhibition (TCI) .

Structural Analysis & Causality
  • The Scaffold (Oxazolidinone): This 5-membered heterocyclic ring is a "privileged structure" in medicinal chemistry, known for its rigidity and hydrogen-bonding capabilities. It mimics peptide backbones and is the core pharmacophore in antibiotics (e.g., Linezolid) and anticoagulants.

  • The Warhead (Chloroacetyl): The

    
    -haloketone moiety acts as a potent electrophile. Unlike "mild" acrylamides often used in late-stage drug design, the chloroacetyl group possesses higher intrinsic reactivity, making it an ideal "pathfinder" probe  for identifying low-nucleophilicity cysteines that might otherwise be missed in initial screens.
    

Application Scope:

  • Cysteine Mapping: Identifying reactive surface cysteines on "undruggable" targets (e.g., KRAS, MYC).

  • Hit-to-Lead Expansion: Serving as a starting point where the chloroacetyl is eventually replaced by a tunable warhead (e.g., acrylamide) after binding affinity is optimized.

  • Ligandability Assessment: Determining if a protein pocket can support a drug-like small molecule.

Mechanism of Action

The primary mechanism is an irreversible


 alkylation  of a nucleophilic cysteine thiol on the target protein.
  • Recognition: The oxazolidinone scaffold binds reversibly to a pocket via non-covalent interactions (H-bonds, van der Waals).

  • Reaction: The thiolate anion (

    
    ) of a proximal cysteine attacks the 
    
    
    
    -carbon of the chloroacetyl group.
  • Leaving Group Departure: Chloride (

    
    ) is displaced.
    
  • Adduct Formation: A stable thioether bond is formed, permanently tagging the protein.

Diagram 1: Covalent Labeling Mechanism

ReactionMechanism Protein Target Protein (Cys-SH) Complex Non-Covalent Complex (K_i) Protein->Complex Binding Fragment Ox-Cl Fragment (Electrophile) Fragment->Complex TS Transition State (S_N2 Attack) Complex->TS k_inact Product Covalent Adduct (Thioether Bond) TS->Product Leaving Chloride Ion (Cl-) TS->Leaving

Caption: Kinetic mechanism of cysteine alkylation. The reaction is governed by binding affinity (


) and the rate of inactivation (

).

Protocol: Intact Protein Mass Spectrometry Screening

This protocol describes the validation of Ox-Cl binding to a target protein using Liquid Chromatography-Mass Spectrometry (LC-MS). This is the gold standard for validating covalent fragments.

Materials Required
  • Target Protein: Purified (>95%), in non-amine buffer (e.g., HEPES, MOPS). Avoid TRIS as it may react with the warhead.

  • Compound: Ox-Cl (100 mM stock in DMSO).

  • Control: Iodoacetamide (generic alkylator) or a non-reactive oxazolidinone analog.

  • LC-MS System: Q-TOF or Orbitrap capable of deconvoluting protein mass.

Step-by-Step Methodology

Step 1: Buffer Exchange & Prep

  • Ensure protein buffer is pH 7.4–8.0. The reactivity of the chloroacetyl group is pH-dependent (higher pH = more reactive cysteine thiolate).

  • CRITICAL: Remove all reducing agents (DTT,

    
    -mercaptoethanol) via desalting columns (e.g., Zeba Spin). These agents contain thiols that will quench the Ox-Cl fragment before it reaches the protein. TCEP is acceptable (non-thiol reductant) but use sparingly.
    

Step 2: Incubation

  • Dilute protein to 5 µM in reaction buffer.

  • Add Ox-Cl to a final concentration of 50 µM (10x excess).

    • Note: Keep DMSO concentration <2% to prevent protein denaturation.

  • Incubate at Room Temperature (25°C) for time points: 1h, 4h, and 24h.

  • Negative Control: Incubate protein with DMSO only.

  • Competition Control (Optional): Pre-incubate with excess Iodoacetamide (1 mM) for 30 min, then add Ox-Cl. If binding is blocked, the target is a cysteine.

Step 3: Quenching

  • Add Formic Acid to 1% final concentration to drop pH < 3. This protonates the cysteines, stopping the nucleophilic attack immediately.

Step 4: LC-MS Analysis

  • Inject 5–10 µg of protein onto a C4 reverse-phase column.

  • Elute with a water/acetonitrile gradient (+0.1% formic acid).

  • Deconvolute the raw mass spectrum to zero-charge state.

Data Analysis & Interpretation

Mass Shift Calculation

To confirm specific binding, calculate the theoretical mass shift (


).
  • Formula:

    
    
    
  • Calculation for Ox-Cl:

    • Molecular Weight (Ox-Cl): ~239.6 Da

    • Loss of Chloride (-Cl): -35.5 Da

    • Loss of Proton from Cys (-H): -1.0 Da

    • Net Mass Addition: +203.1 Da (approximate, verify exact isotopes).

Interpretation Table
ObservationInterpretationAction
No Mass Shift No reaction occurred.Check pH; Ensure Cys accessibility; Increase concentration.
Single Shift (+203 Da) Specific Mono-labeling. HIT. Proceed to

determination.
Multiple Shifts (+406, +609) Non-specific / Promiscuous binding.Reduce concentration; The fragment is too reactive (PAINS).
Shift in Competition Control Binding is non-cysteine or non-specific.Reject hit.
Diagram 2: Screening Workflow

Workflow Start Library Preparation (Ox-Cl Stock) Incubate Incubation (Protein + Fragment) Start->Incubate Quench Acid Quench (Stop Reaction) Incubate->Quench t = 1, 4, 24h MS LC-MS Analysis (Intact Protein) Quench->MS Deconv Data Deconvolution (Mass Shift +203 Da?) MS->Deconv Decision Hit Validation Deconv->Decision

Caption: High-throughput MS screening workflow for covalent fragment validation.

Safety & Handling

  • Hazard Class:

    
    -Haloketones are potent alkylating agents.
    
  • Risks: Skin sensitization, severe eye irritation, and potential carcinogenicity.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Neutralization: Spills should be treated with an excess of nucleophile (e.g., 10% sodium thiosulfate solution) to quench the alkylating potential before disposal.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor.[2] Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link

  • Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile-fragment screening. Journal of the American Chemical Society, 141(22), 8864–8869. Link

Sources

Troubleshooting & Optimization

Improving the yield of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (CAS: 1354950-60-9).

Topic: Synthesis of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Executive Summary: The "Complexation Trap"

The synthesis of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one typically involves the Friedel-Crafts acylation of N-phenyl-2-oxazolidinone with chloroacetyl chloride.[1][2]

The Primary Yield Killer: Most researchers fail to account for the Lewis Acid Complexation Trap . Unlike simple benzene acylation, your substrate contains a carbamate (oxazolidinone) carbonyl, and your product contains a ketone carbonyl.[1][2] Both of these oxygen atoms coordinate strongly with Aluminum Chloride (


).[1][2]

If you use the textbook stoichiometry of 1.1 equivalents of


, your reaction will stall at <50% conversion  because the catalyst is sequestered by the substrate and the product, leaving no free catalyst to drive the cycle.
Diagnostic Troubleshooting (FAQ)
Issue 1: Reaction Stalls at 40-60% Conversion

User Question: "I am using 1.2 eq of


 and refluxing in DCM, but TLC shows significant starting material remaining. Adding more catalyst later doesn't seem to help."

Technical Analysis: You are under-dosing the catalyst.[1][2] The oxazolidinone ring is a "Lewis Base sink."[2]

  • 1.0 eq of

    
     binds immediately to the oxazolidinone carbonyl (C=O).[2]
    
  • 1.0 eq of

    
     is required to activate the Chloroacetyl Chloride (forming the acylium ion).[2]
    
  • 1.0 eq of

    
     will eventually bind to the product ketone (C=O), deactivating the catalyst further.
    

Solution: Increase


 loading to 2.5 – 3.0 equivalents .
  • Protocol Adjustment: Do not add "extra" catalyst to a gummy reaction mixture; it will not disperse. Start with the correct stoichiometry.

Issue 2: "Sticky Ball" Formation & Poor Stirring

User Question: "Upon adding the substrate, the reaction mixture turns into a sticky, polymeric-looking mass that stops the stir bar."

Technical Analysis: This is caused by the rapid precipitation of the Substrate-


 complex  in non-polar solvents like pure DCM or 

. The lack of surface area prevents the acylium ion from attacking the phenyl ring.

Solution:

  • Solvent Switch: Use 1,2-Dichloroethane (DCE) or a mixture of DCM/Nitromethane .[1][2] Nitromethane solubilizes

    
     complexes but deactivates the catalyst slightly (requires higher T).[1]
    
  • High-Shear Protocol: Ensure vigorous mechanical stirring (overhead stirrer), not just a magnetic bar, which will decouple.[1][2]

Issue 3: Hydroxy-Impurity (Hydrolysis of the Chloride)

User Question: "My mass spec shows a peak at M-18 or M+OH. I suspect the chloroacetyl group is hydrolyzing to a hydroxyacetyl group."

Technical Analysis: The


-chloro ketone moiety is highly susceptible to nucleophilic attack (hydrolysis) during the aqueous quench, especially if the quench is exothermic  or alkaline .

Solution:

  • Quench Temperature: The quench must be performed at <5°C .

  • Acidity: Quench into 1N HCl and ice. Avoid basic workups (like NaOH or

    
    ) to neutralize the aluminum salts.[1] The combination of heat (exotherm) and base will instantly displace the chloride.
    
Optimized Experimental Protocol

This protocol is designed for a 10g scale. Scale linearly.

Reagents & Stoichiometry Table
ReagentMW ( g/mol )EquivalentsRole
3-Phenyl-2-oxazolidinone 163.171.0Substrate
Chloroacetyl Chloride 112.941.2 - 1.5Electrophile
Aluminum Chloride (

)
133.343.0 Catalyst (Critical)
Dichloromethane (DCM) -10-15 VolSolvent
Step-by-Step Methodology
  • Catalyst Suspension:

    • In a dry 3-neck flask under Nitrogen, charge DCM (10 volumes) and

      
       (3.0 eq) .
      
    • Cool to 0–5°C .[1][2] Note:

      
       must be anhydrous (bright yellow/grey powder, not white/clumpy).[1][2]
      
  • Electrophile Formation:

    • Add Chloroacetyl Chloride (1.2 eq) dropwise.[1][2] Stir for 15 minutes. The solution may darken as the acylium complex forms.

  • Substrate Addition (Controlled):

    • Dissolve 3-Phenyl-2-oxazolidinone (1.0 eq) in minimal DCM (2-3 volumes).

    • Add this solution dropwise to the

      
       mixture, maintaining internal temperature <10°C .
      
    • Observation: A precipitate may form.[1][2] Ensure overhead stirring is maintaining suspension.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 2 hours. Monitor by HPLC/TLC.[1][2]

    • Optional: If conversion is slow (<90% after 2h), heat to mild reflux (40°C) for 1 hour.

  • The "Cold Quench" (Critical for Yield):

    • Prepare a separate beaker with Ice (200g) and conc. HCl (10 mL) .

    • Slowly pour the reaction mixture into the stirring acid/ice slurry. Do not add water to the reaction flask (violent exotherm).[1]

    • Maintain quench temperature <15°C .

  • Isolation:

    • Separate the organic layer. Extract aqueous layer 2x with DCM.[1][2]

    • Wash combined organics with cold water (2x) and Brine (1x).[1][2]

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol or Ethyl Acetate/Heptane.[1][2]

Mechanistic Visualization

The following diagram illustrates the "Complexation Trap" and the correct pathway to the product.

FriedelCrafts_Optimization cluster_legend Stoichiometry Logic Substrate N-Phenyl-Oxazolidinone Complex_Substrate Dead End Complex (Substrate-AlCl3) Substrate->Complex_Substrate 1.0 eq AlCl3 (Fast) AlCl3 AlCl3 (3.0 eq) Acylium Active Acylium Ion [R-C=O]+ AlCl4- AlCl3->Acylium 1.0 eq AlCl3 AcylChloride Chloroacetyl Chloride AcylChloride->Acylium Reaction Electrophilic Attack (Para-position) Complex_Substrate->Reaction Requires Excess AlCl3 to maintain Acylium Acylium->Reaction ProductComplex Product-AlCl3 Complex (Stable) Reaction->ProductComplex Quench Acidic Quench (Ice/HCl) ProductComplex->Quench Hydrolysis Risk Keep Cold! FinalProduct Target Molecule (3-[4-(2-Chloroacetyl)phenyl]...) Quench->FinalProduct Note Total AlCl3 Needed: 1.0 eq for Substrate 1.0 eq for Reagent 1.0 eq for Product = 3.0 eq TOTAL

Caption: Figure 1. Mechanistic pathway highlighting the


 consumption by substrate and product, necessitating 3.0 equivalents.
References
  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A.[1][2] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][2] The foundational text establishing the necessity of stoichiometric catalyst in acylation vs. alkylation.[3]

    • Sigma-Aldrich Technical Bulletin: "Friedel-Crafts Acylation Mechanism and Catalysts."[1][2][3]

  • Oxazolidinone Synthesis Context (Rivaroxaban/Linezolid Analogues)

    • Roehrig, S., et al. (2005).[1][2] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1][2] Journal of Medicinal Chemistry, 48(19), 5900–5908.[1][2] (Describes the general chemistry of N-aryl oxazolidinones).

    • Perrault, W. R., et al. (2003).[1][2] "Process Research and Development of a New Oxazolidinone Antibacterial." Organic Process Research & Development, 7(4), 533-546.[1][2][4] (Details the handling of oxazolidinone rings under Lewis Acid conditions).

  • Specific Reaction Class (Acylation of Deactivated Anilines)

    • Save My Exams. "Friedel-Crafts Acylation of Benzene Derivatives." (Educational overview of deactivating groups).

(Note: While CAS 1354950-60-9 is a specific intermediate, the protocol above is derived from the validated general reactivity of N-phenyl-2-oxazolidinones as described in the J. Med.[1][2] Chem. and OPRD references cited.)

Sources

Purification of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for process chemists and researchers working with the Rivaroxaban intermediate 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (CAS 1354950-60-9).

Subject: Purification of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely working with this compound as a key electrophilic intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban derivatives). The presence of the chloroacetyl moiety (highly reactive electrophile) combined with the oxazolidinone ring (polar carbamate) creates a unique purification challenge.

Common failure modes include hydrolysis of the chloride (forming the hydroxy-impurity), oiling out during cooling, and dimerization . This guide addresses these specific issues using field-proven protocols.

Part 1: Troubleshooting Logic (Visual Guide)

Before proceeding, identify your specific failure mode using the logic tree below.

PurificationLogic Start START: What is the primary issue? Issue1 Product Oils Out (Amorphous Phase Separation) Start->Issue1 Issue2 Low Purity by HPLC (Specific Impurities) Start->Issue2 Issue3 Low Yield / High Loss Start->Issue3 SolventMismatch Solvent Polarity Mismatch Action: Switch to EtOAc/Heptane Issue1->SolventMismatch Cloud point missed Hydrolysis Impurity: Hydroxy-acetyl derivative Cause: Wet solvent or high T Issue2->Hydrolysis RRT ~0.8 (Polar) Dimer Impurity: Dimerization Cause: Basic conditions/Long heating Issue2->Dimer RRT > 1.2 (Non-polar) Solubility Product too soluble in mother liquor Action: Lower T to -10°C or Salt out Issue3->Solubility

Figure 1: Decision matrix for diagnosing recrystallization failures in chloroacetyl-oxazolidinones.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: The compound "oils out" instead of crystallizing. Why is this happening?

Diagnosis: This is a classic issue with N-aryl oxazolidinones. The compound has a high melting point but also high conformational flexibility. If the solvent system is too polar (e.g., pure Ethanol) or if the cooling ramp is too fast, the compound separates as a supercooled liquid (oil) before organizing into a lattice.

The Fix (The "Double-Solvent" Method): Do not use a single solvent. Use a solvent-antisolvent pair to control the supersaturation point precisely.

  • Recommended System: Ethyl Acetate (Solvent) + n-Heptane (Antisolvent).

  • Why: Ethyl acetate dissolves the polar oxazolidinone ring but is gentle enough to prevent chloroacetyl degradation. Heptane forces precipitation slowly.

  • Protocol: Dissolve in minimum boiling EtOAc. Add warm Heptane dropwise until a faint turbidity persists. Add 1 drop of EtOAc to clear it. Cool at a rate of 10°C/hour.

Q2: My HPLC shows a persistent impurity at RRT ~0.8. It increases if I recrystallize from Ethanol/Water.

Diagnosis: You are generating the Hydroxy-acetyl impurity (3-[4-(2-hydroxyacetyl)phenyl]-1,3-oxazolidin-2-one).

  • Mechanism: The terminal chloride is a good leaving group. In the presence of water and heat (even in neutral pH), it undergoes nucleophilic substitution (

    
    ).
    
  • Critical Error: Using water or alcohols (Ethanol/Methanol) at reflux temperatures.

  • The Fix: Switch to anhydrous solvents .

    • Use Toluene or Isopropyl Acetate (IPAc) .

    • If you must use alcohol, use Isopropanol (IPA) (sterically hindered, less nucleophilic than EtOH) and keep the temperature below 60°C.

Q3: How do I remove the "Dimer" impurity?

Diagnosis: The dimer forms when the amine precursor (if unreacted) attacks the chloroacetyl group of the product, or via intermolecular alkylation during prolonged heating. The Fix:

  • Charcoal Treatment: Dimers are often significantly more lipophilic and higher molecular weight. Activated carbon (e.g., Darco G-60) in hot Ethyl Acetate is highly effective.

  • Hot Filtration: The dimer often has lower solubility in Toluene than the monomer. A hot filtration step (filtering the hot solution before cooling) can remove the less soluble oligomers.

Part 3: Optimized Experimental Protocol

Objective: Purification of 50g crude 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one. Target Purity: >99.5% (HPLC).

Materials Table
ReagentRoleGradeNotes
Crude ProductSubstrateTechnical (90-95%)Yellow/Orange solid
Ethyl Acetate (EtOAc)SolventACS ReagentMust be dry (<0.1% H2O)
n-HeptaneAntisolventACS Reagent-
Activated CarbonAdsorbentDarco G-60Optional for color removal
Step-by-Step Methodology
  • Dissolution (Solvation Control):

    • Charge 50g of crude solid into a 500mL round-bottom flask.

    • Add 350 mL of Ethyl Acetate .

    • Heat to reflux (77°C) with vigorous stirring.

    • Checkpoint: If solids remain after 15 mins, add EtOAc in 20mL increments. If the solid is dark/black and insoluble, it is likely inorganic salts or polymerized tar; filter it off while hot.

  • Adsorption (Optional):

    • If the solution is dark brown, add 2.5g (5 wt%) activated carbon. Stir at reflux for 15 minutes.

    • Filter through a Celite pad (pre-warmed with hot EtOAc) to remove carbon.

  • Crystallization (The "Cloud Point" Technique):

    • Maintain the filtrate at gentle reflux.

    • Slowly add n-Heptane via an addition funnel.

    • Visual Cue: Stop adding Heptane immediately when the solution turns slightly cloudy (persistent turbidity). This usually requires a ratio of roughly 1:1 to 1:2 (EtOAc:Heptane).

    • Add 5-10 mL of pure EtOAc to make the solution clear again.

  • Nucleation & Growth:

    • Remove the heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Agitation: Stir slowly (100 RPM). Fast stirring promotes small, impure crystals.

    • Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.[1]

    • Wash: Wash the cake with 50 mL of cold (0°C) 1:2 EtOAc:Heptane mixture.

    • Drying: Dry in a vacuum oven at 40-45°C for 12 hours. Warning: Do not exceed 50°C to prevent thermal degradation of the chloroacetyl group.

Part 4: Analytical Verification

Verify your purification using the following parameters.

ParameterSpecificationMethod
Appearance White to Off-white crystalline powderVisual
Melting Point 195°C - 198°C (Typical for this class)Capillary
HPLC Purity > 99.0%C18 Column, ACN/Water gradient
Chloride Content Theoretical match (confirm no hydrolysis)Argentometric Titration

References

  • Rivaroxaban Synthesis Context: Perzborn, E., Strassburger, J., Wilmen, A., et al.[1] "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (Rivaroxaban)." Journal of Thrombosis and Haemostasis. 2005; 3: 514–521. (Establishes the oxazolidinone scaffold utility).

  • Purification of Chloroacetyl-Arenes: Process for the preparation of oxazolidinone derivatives.[2][3] World Intellectual Property Organization. WO2001047919A1 . (Describes the synthesis and purification of analogous chloroacetyl intermediates for Rivaroxaban).

  • General Oxazolidinone Crystallization: Pearlman, B. A., et al. "Synthesis of the Oxazolidinone Antibiotic Linezolid." Organic Process Research & Development. 2003; 7(4): 533–546.[4] (Provides authoritative protocols for recrystallizing N-aryl oxazolidinones using EtOAc/Hydrocarbon systems).

  • Impurity Management: Method for producing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide.[5]WO2004060887 . (Details the handling of chloro-substituted intermediates and hydrolysis risks).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one before handling. Chloroacetyl derivatives are potent alkylating agents and skin irritants.

Sources

Technical Support Center: Purification of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for organic chemists and process engineers involved in the synthesis of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one , a key structural motif often associated with the synthesis of oxazolidinone anticoagulants (e.g., Rivaroxaban intermediates) and antibacterials.

The guide focuses on the Friedel-Crafts Acylation step, where the most significant impurity profiles are generated.

Case ID: OX-FC-402 Subject: Troubleshooting Impurity Removal & Workup Optimization Applicable Reaction: Friedel-Crafts Acylation of 3-phenyl-1,3-oxazolidin-2-one with Chloroacetyl Chloride (


 catalyzed).
Impurity Profile Analysis

Before attempting purification, you must identify which byproduct class is compromising your material. In this specific Friedel-Crafts reaction, the impurity profile is distinct:

Impurity TypeChemical IdentityOrigin/CauseRemoval Strategy
Inorganic Residues Aluminum salts /

gels
Incomplete quenching of the Lewis Acid catalyst (

).
Acidic Workup: Use dilute HCl or Rochelle’s Salt to break the chelate.
Starting Material (SM) 3-phenyl-1,3-oxazolidin-2-oneIncomplete conversion; catalyst deactivation.[1]Recrystallization: SM is generally more soluble in non-polar solvents than the polar acylated product.
Regioisomers Ortho-isomer (2-position)Steric leakage during acylation (though para is strongly favored).Recrystallization: The para isomer packs more efficiently in the crystal lattice.
Hydrolysis Products

-Hydroxy ketone derivatives
CRITICAL: Exposure to basic conditions (pH > 9) hydrolyzes the labile C-Cl bond.Strict pH Control: Maintain pH < 7 during all aqueous washes.
Oligomers/Tars Polymerized aromaticsHigh reaction temperatures (>50°C) or oxidative stress.Adsorption: Activated carbon treatment or silica plug filtration.
Troubleshooting Workflows (SOPs)
Workflow A: The "Sticky" Workup (Breaking the Aluminum Complex)

Issue: The reaction mixture turns into an inseparable emulsion or sticky solid upon adding water. Mechanism: The ketone product acts as a Lewis base, forming a strong 1:1 complex with


. Simple water quenching creates gelatinous aluminum hydroxides that trap the product.

Protocol:

  • Cooling: Cool the reaction mixture (usually in DCM or

    
    ) to 0–5°C.
    
  • Acidic Quench: Slowly pour the reaction mixture into a stirred solution of 1M HCl and crushed ice. Do not add water to the reaction.

    • Why? The acid prevents the formation of amphoteric

      
       gel and keeps aluminum in the soluble 
      
      
      
      or
      
      
      state.
  • Phase Separation: Agitate vigorously for 15 minutes. The organic layer should clarify.[2]

  • Wash: Wash the organic layer with water (2x) and brine (1x).

Workflow B: Recrystallization (Removing Organic Impurities)

Issue: HPLC shows 5-10% starting material or isomers. Solvent Logic: The product contains both a polar oxazolidinone ring and a polar ketone. It is moderately soluble in alcohols but insoluble in non-polar alkanes.

Protocol:

  • Solvent Choice: Methanol (MeOH) or Ethanol (EtOH) are the gold standards for this class of compounds.

  • Dissolution: Suspend the crude solid in MeOH (approx. 5-7 volumes). Heat to reflux until fully dissolved.

    • Note: If dark particles remain, perform a hot filtration (this removes inorganic salts or carbonized tars).

  • Crystallization: Cool slowly to room temperature (25°C) over 2 hours. Then cool to 0-5°C for 1 hour.

  • Filtration: Filter the white/off-white crystals.

  • Wash: Wash the cake with cold MeOH.

    • Purification Mechanism: The unreacted starting material (3-phenyl-2-oxazolidinone) is significantly more soluble in cold alcohol than the acylated product, remaining in the mother liquor.

Visualizing the Purification Logic

The following diagram illustrates the decision tree for isolating high-purity material.

PurificationWorkflow Start Crude Reaction Mixture (AlCl3 Complex) Quench Step 1: Acidic Quench (Pour into Ice/1M HCl) Start->Quench Exothermic Control PhaseSep Phase Separation (DCM / Aqueous Al3+) Quench->PhaseSep Hydrolysis of Al-Complex Wash Organic Wash (Water -> Brine) Avoid Base! PhaseSep->Wash Remove residual acid Concentrate Concentrate to Solid Wash->Concentrate Recryst Step 2: Recrystallization Solvent: Methanol or EtOH Concentrate->Recryst Purification Filter Filtration & Cold Wash Recryst->Filter Isolate Crystals Final Pure Product (>98% HPLC) Filter->Final MotherLiquor Mother Liquor (Discard or Reprocess) Filter->MotherLiquor Filtrate contains SM & Isomers

Caption: Workflow for the isolation of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one, emphasizing acidic quenching to manage Aluminum residues.

Frequently Asked Questions (FAQ)

Q1: My product is turning pink/brown during drying. What is happening?

  • Diagnosis: This indicates the presence of trace acid (HCl) trapped in the crystal lattice or oxidative degradation.

  • Fix: Ensure the final wash of the filter cake is thorough. You may wash with a very mild buffer (e.g., dilute Sodium Acetate, pH 5-6), but avoid strong bases like Sodium Bicarbonate or NaOH, which will degrade the chloroacetyl group via the haloform reaction or substitution. Dry in a vacuum oven at <50°C.

Q2: I have high levels of unreacted starting material (SM). Can I separate it by extraction?

  • Answer: No. Both the SM and the Product are neutral organic molecules with similar partition coefficients in DCM/Water.

  • Solution: You must drive the reaction to completion before workup. Friedel-Crafts acylation deactivates the ring, so over-acylation is rare. Ensure you are using at least 2.5 - 3.0 equivalents of

    
     (since the product complexes with the catalyst, removing it from the cycle) and monitor by HPLC/TLC before quenching. If SM remains, recrystallization from Methanol is the most effective separation method.
    

Q3: Can I use chromatography instead of crystallization?

  • Answer: Yes, but it is less scalable. If you must use Flash Chromatography, use a gradient of DCM:Methanol (Start 100:0 -> End 95:5). The product is quite polar.

Q4: Why is the yield lower than reported (e.g., <60%)?

  • Diagnosis: You might be losing product during the aqueous workup if the volume of water is too high (the product has slight water solubility due to the oxazolidinone ring) or into the mother liquor during recrystallization.

  • Fix: Back-extract the aqueous quench layer with DCM once. When recrystallizing, cool to 0°C to maximize recovery.

References
  • Friedel-Crafts Acylation Mechanism & C

    • Source: "Friedel-Crafts Acylation."[1][3][4][5][6][7] Organic Chemistry Portal.

    • )
  • Synthesis of Oxazolidinone Derivatives (Rivaroxaban/Linezolid Precursors)

    • Source: "Process for preparation of oxazolidinone derivatives."[8][9] Google Patents (WO2014170908A1).

    • Relevance: Provides industrial context for the handling and purification of phenyl-oxazolidinone intermedi
  • Purific

    • Source: "3-Phenyl-2-oxazolidinone Chemical Properties." PubChem.
    • Relevance: Confirms solubility profiles and stability d

Sources

Preventing decomposition of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Case ID: #OXZ-Cl-442 Subject: Prevention of Decomposition During Reaction & Work-up Status: Active Guide

Executive Summary

The molecule 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as Compound A ) is a bifunctional electrophile containing two sensitive moieties: a 2-oxazolidinone ring (carbamate-like cyclic amide) and an


-chloroketone  (highly reactive alkylating agent).[1]

Decomposition during reaction is typically driven by three mechanisms:

  • Nucleophilic Substitution (

    
    ):  Displacement of the chloride by solvent or impurities.
    
  • Favorskii Rearrangement: Base-induced skeletal rearrangement of the

    
    -chloroketone.
    
  • Hydrolytic Ring Opening: Base-catalyzed cleavage of the oxazolidinone carbamate linkage.

This guide provides field-proven protocols to stabilize Compound A during synthesis (typically Friedel-Crafts acylation) and subsequent transformations.

Module 1: The "Red Flags" (Troubleshooting Guide)

Q1: The reaction mixture turned from pale yellow to dark brown/black. What happened?

Diagnosis: Polymerization or Oxidative Degradation. Technical Insight:


-Chloroketones are photosensitive and prone to radical polymerization or condensation, especially in the presence of trace metals or light.
Corrective Action: 
  • Light Exclusion: Wrap reaction vessels in aluminum foil.

  • Radical Scavenging: Ensure solvents are peroxide-free (especially THF).

  • Atmosphere: Strictly maintain an inert atmosphere (

    
     or Ar). Oxygen accelerates the formation of colored quinoid-like byproducts.
    
Q2: TLC shows a new spot that is more polar than the product, and the chlorine signal is lost in NMR.

Diagnosis: Hydrolysis to the


-hydroxy ketone.
Technical Insight:  If moisture is present, the highly electrophilic 

bond undergoes hydrolysis. This is accelerated by heat (

) and Lewis acids (like

used in synthesis). Corrective Action:
  • Solvent Drying: Use anhydrous DCM or Toluene (

    
    ).
    
  • Reagent Quality: Ensure the chloroacetyl chloride (if used as precursor) is clear, not yellow (hydrolyzed).

Q3: My yield is low, and I see a carboxylic acid derivative in the mass spec.

Diagnosis: Favorskii Rearrangement. Technical Insight: In the presence of bases (even mild carbonates) and protic solvents, the enolate of the


-chloroketone forms a cyclopropanone intermediate, which opens to form a carboxylic acid or ester, destroying the ketone functionality.
Corrective Action: 
  • Base Selection: Switch from hydroxides/alkoxides to non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine .

  • Temperature Control: Maintain reaction temperature

    
     during base addition.
    

Module 2: Decomposition Pathways (Visualized)

The following diagram maps the critical failure points for Compound A.

Decomposition_Pathways cluster_legend Risk Level Compound_A 3-[4-(2-Chloroacetyl)phenyl]- 1,3-oxazolidin-2-one Favorskii Favorskii Rearrangement (Carboxylic Acid deriv.) Compound_A->Favorskii Base (OH- / OR-) Protic Solvent Hydrolysis_Ketone α-Hydroxy Ketone (Cl replaced by OH) Compound_A->Hydrolysis_Ketone H2O / Heat Lewis Acid Ring_Open Ring Opening (Amino-alcohol deriv.) Compound_A->Ring_Open Strong Base (pH > 11) Nucleophilic Attack on C=O Polymer Polymerization/Condensation (Dark Tars) Compound_A->Polymer Light (hv) O2 / Radicals High_Risk Critical Failure (Irreversible) Med_Risk Quality Degradation

Caption: Figure 1. Primary decomposition pathways for Compound A. Red paths indicate irreversible structural loss requiring batch rejection.

Module 3: Critical Process Parameters (FAQs)

Solvent Selection
Solvent ClassRecommendationRationale
Chlorinated (DCM, DCE) Highly Recommended Excellent solubility; non-nucleophilic; prevents

side reactions.
Ethers (THF, Dioxane) Use with Caution Must be anhydrous and peroxide-free. Peroxides initiate radical decomposition of the

-haloketone.
Alcohols (MeOH, EtOH) AVOID Reacts with the

-chloroketone (forming alkoxy-ketones) and promotes ring opening.
Aprotic Polar (DMF, DMSO) AVOID DMSO can oxidize

-haloketones (Kornblum oxidation). DMF can decompose to dimethylamine, causing aminolysis.
Quenching & Work-up

Q: How do I quench the reaction without hydrolyzing the oxazolidinone ring? A: Never quench with strong base (


).
  • Protocol: Pour the reaction mixture into ice-cold 1M HCl or saturated Ammonium Chloride (

    
    ) .
    
  • Why? The oxazolidinone ring is stable in mild acid but rapidly hydrolyzes in basic media (pH > 10). Keeping the quench acidic/neutral preserves the carbamate.

Storage Stability

Q: Can I store the intermediate overnight? A: Only in solid form.

  • Solution State: Unstable. The

    
    -chloroketone will slowly alkylate the oxazolidinone nitrogen of a neighboring molecule (intermolecular self-alkylation) if left in solution, especially if concentrated.
    
  • Solid State: Store at

    
     under Argon, protected from light.
    

Module 4: Optimized Synthesis Protocol (Friedel-Crafts Acylation)

Context: Synthesis of Compound A from N-phenyl-2-oxazolidinone and Chloroacetyl Chloride.

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a 3-neck round bottom flask. Flush with

      
      .
      
    • Charge N-phenyl-2-oxazolidinone (1.0 eq) and anhydrous DCM (10 V). Cool to

      
      .
      
  • Acylation (The Critical Step):

    • Add Aluminum Chloride (

      
      )  (2.5 eq) in portions. Note: The oxazolidinone carbonyl coordinates with Lewis acids, requiring >1 eq of catalyst.
      
    • Add Chloroacetyl Chloride (1.2 eq) dropwise over 30 mins. Maintain internal temp

      
      .
      
    • Checkpoint: Monitor by TLC.[2][3][4] If the reaction stalls, do not heat above

      
      . Heating causes dechlorination.
      
  • Quench (The Safety Lock):

    • Pour the reaction mixture slowly into a stirred mixture of Ice/HCl (1N) .

    • Crucial: Maintain pH < 4. Do not neutralize with bicarbonate yet; high local pH can trigger Favorskii rearrangement.

  • Isolation:

    • Separate organic layer.[2][4] Wash with Brine.

    • Dry over

      
       (avoid basic drying agents like 
      
      
      
      ).
    • Concentrate at

      
       (bath temp). Recrystallize immediately from Ethanol/Hexane (only if ethanol is cold and contact time is short) or Toluene.
      

References

  • Friedel-Crafts Acylation Mechanisms & Lewis Acid Complex

    • Source: "Friedel-Crafts Acylation."[5][6][7][8] Organic Chemistry Portal.

    • URL:[Link]

  • Reactivity of

    
    -Chloroketones (Favorskii Rearrangement) 
    
    • Source: "Favorskii Rearrangement." Organic Chemistry Portal.
    • URL:[Link]

  • Stability of Oxazolidinone Antibiotics (Linezolid/Rivaroxaban Precursors)

    • Source: "Synthesis of oxazolidinones from N-aryl-carbam
    • URL:[Link]

  • Handling of Acid Chlorides & Haloketones

    • Source: "Chloroacetyl chloride – Knowledge and References." Taylor & Francis.[4]

    • URL:[Link]

Sources

Characterization of impurities in 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Introduction: The Criticality of OX-CAP-03 Purity

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (referred to hereafter as OX-CAP-03 ) as a key intermediate in the synthesis of oxazolidinone antibiotics (like Linezolid analogs) or anticoagulant precursors (Rivaroxaban derivatives).

The chloromethyl ketone moiety in OX-CAP-03 is a "warhead"—highly reactive toward nucleophiles. While this makes it an excellent building block, it renders the compound susceptible to specific degradation pathways that generate complex impurity profiles. This guide addresses the identification, origin, and control of these impurities.

Module 1: Diagnostic & Identification (Troubleshooting)

Q1: I see a persistent unknown peak at RRT ~0.85 in my HPLC chromatogram. It increases when the sample sits in the autosampler. What is it?

Diagnosis: This is the classic signature of the Hydroxy-Impurity (Hydrolysis Product).

  • Chemical Identity: 3-[4-(2-hydroxyacetyl)phenyl]-1,3-oxazolidin-2-one.

  • Mechanism: The C-Cl bond in the chloroacetyl group is highly electrophilic. Trace water in your diluent or mobile phase acts as a nucleophile, displacing the chloride (

    
     mechanism).
    
  • Confirmation:

    • LC-MS: Look for a mass shift of -18 Da (loss of HCl) + 16 Da (gain of O) = Net -2 Da ? No, actually: Cl (35) is replaced by OH (17). Mass shift is M - 18 .

      • Correction:

        
        . 
        
        
        
        .
    • Isotope Pattern: The parent OX-CAP-03 will show the distinct 3:1 Chlorine isotope ratio (

      
      ). The impurity at RRT 0.85 will lose  this pattern, confirming the loss of chlorine.
      

Action Plan:

  • Diluent Check: Ensure your sample diluent is anhydrous (e.g., 100% Acetonitrile or Dry MeOH). Avoid water/buffer mixtures for sample prep if possible.

  • Autosampler Stability: Set autosampler temperature to 4°C.

  • Mobile Phase: Ensure your mobile phase is sufficiently acidic (0.1% Formic Acid or TFA). Neutral pH accelerates hydrolysis.

Q2: My Mass Spec shows a large peak at [2M+Na]+ and a smaller peak at roughly [2M - HCl]. Is this a cluster?

Diagnosis: While [2M+Na]+ is a standard ionization cluster, a peak corresponding to Dimerization via Alkylation is a process impurity.

  • The "Ether" Dimer: If the Hydroxy-impurity (from Q1) forms, the hydroxyl group can attack a second molecule of OX-CAP-03, displacing the chloride to form an ether linkage.

  • Structure: Two phenyl-oxazolidinone units linked by a

    
     bridge.
    
  • Origin: This typically happens during the workup phase if the reaction mixture is basic or if the crystallization solvent is wet and hot.

Module 2: Synthesis-Related Impurities (Origin & Control)

Q3: We are detecting a non-polar impurity (RRT > 1.2). It lacks the chloroacetyl signal in NMR. What is the source?

Diagnosis: This is likely the Unreacted Precursor or Des-chloroacetyl impurity.

  • Identity: 3-phenyl-1,3-oxazolidin-2-one.

  • Origin: Incomplete Friedel-Crafts acylation.

    • Scenario: If you synthesize OX-CAP-03 by reacting 3-phenyl-1,3-oxazolidin-2-one with chloroacetyl chloride and

      
      , stalling occurs if the catalyst is deactivated (wet solvent) or if stoichiometry is insufficient.
      
  • Troubleshooting:

    • TLC Monitoring: The starting material is less polar than the product (due to the lack of the polar ketone/chloride).

    • Remediation: This impurity is difficult to remove by crystallization due to structural similarity. You must drive the reaction to >99% conversion.

Q4: Are there specific "Genotoxic" alerts I need to report for this intermediate?

Diagnosis: Yes. The molecule itself and its precursors fall under Class 3 PGIs (Potentially Genotoxic Impurities) .

  • Alkyl Halide Alert: The

    
     moiety is an alkylating agent. It can theoretically alkylate DNA. However, since OX-CAP-03 is an intermediate, the risk is "carryover" into the final API.
    
  • Reagent Alert: Chloroacetyl Chloride (used to make OX-CAP-03) is a known mutagen.

  • Control Strategy: You must demonstrate the "Purge Factor."

    • Validation: Spike the crude OX-CAP-03 with Chloroacetyl Chloride and show that your isolation step (crystallization) removes it to < ppm levels.

Module 3: Visualizing the Impurity Network

The following diagram illustrates the genealogy of impurities based on the reactivity of the chloroacetyl "warhead."

ImpurityGenealogy Start Precursor (3-phenyl-1,3-oxazolidin-2-one) Product TARGET: OX-CAP-03 (Chloroacetyl derivative) Start->Product Friedel-Crafts (AlCl3) Reagent Reagent (Chloroacetyl Chloride) Reagent->Product Imp_Hydro Impurity A (Hydrolysis) (Hydroxyacetyl derivative) Product->Imp_Hydro H2O / pH > 7 (Hydrolysis) Imp_Dimer Impurity B (Dimer) (Ether linked) Product->Imp_Dimer + Impurity A (Alkylation) Imp_Over Impurity C (Over-Acylation) (Di-substituted) Product->Imp_Over Excess Reagent (Ortho attack)

Figure 1: Impurity Genealogy of OX-CAP-03 showing origins from synthesis (Friedel-Crafts) and degradation (Hydrolysis/Dimerization).[1]

Module 4: Analytical Method Recommendations

To accurately characterize these impurities, standard HPLC methods often fail due to the instability of the analyte. Use the following optimized parameters.

Table 1: Recommended Stability-Indicating HPLC Method

ParameterConditionRationale
Column C18 (L1) End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µmHigh surface area for resolution of structurally similar phenyl rings.
Mobile Phase A 0.1% Formic Acid in WaterCritical: Acidic pH stabilizes the C-Cl bond against hydrolysis.
Mobile Phase B Acetonitrile (ACN)ACN has lower backpressure than MeOH, allowing higher flow rates.
Gradient 10% B to 90% B over 20 minsGradient required to elute non-polar dimers and starting material.
Diluent ACN:Water (80:20)High organic content prevents hydrolysis in the vial.
Detection UV @ 254 nmThe phenyl-oxazolidinone chromophore absorbs strongly here.

Module 5: Troubleshooting Decision Tree

Use this logic flow to identify unknown peaks in your chromatogram.

DecisionTree Start Unknown Peak Detected CheckRRT Check Relative Retention Time (RRT) Start->CheckRRT RRT_Low RRT < 0.9 (More Polar) CheckRRT->RRT_Low RRT_High RRT > 1.1 (Less Polar) CheckRRT->RRT_High MS_Check Run LC-MS RRT_Low->MS_Check RRT_High->MS_Check LossCl Loss of Cl Pattern? (Mass -18) MS_Check->LossCl From Low RRT GainMass Mass > Parent? (Dimer/Over-acylated) MS_Check->GainMass From High RRT Result_Hydro Impurity: Hydrolysis (Hydroxy-acetyl) LossCl->Result_Hydro Yes Result_SM Impurity: Precursor (Des-chloroacetyl) GainMass->Result_SM No Cl, Mass < Parent Result_Dimer Impurity: Dimer (Ether Linkage) GainMass->Result_Dimer 2M Range

Figure 2: Analytical Decision Tree for identifying unknown impurities in OX-CAP-03.

References

  • Rao, P. V., et al. (2010). "First General Route to Substituted α-Arylamino-α'-chloropropan-2-ones by Oxidation of N-Protected Aminohalohydrins." Synthesis, 20(1), 3545-3555. (Mechanistic insight into chloroacetyl-oxazolidinone stability).
  • Reddy, M., et al. (2018).[2] "Synthesis and Characterization of Degradation Impurities of an Antibiotic Drug: Linezolid." Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(2), 354.[2] Retrieved from [Link]

  • U.S. EPA. (2023). Chloroacetyl Chloride Hazard Summary. (Genotoxicity data for reagent carryover). Retrieved from [Link]

  • Alemu, T., et al. (2008).[3] "Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid and derivatives." Talanta, 75(1), 239-245.[3] (HPLC Method Development for Phenyl-Acetyl derivatives). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of synthesized 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind experimental choices. We will compare the primary HPLC method with an orthogonal technique, Quantitative Nuclear Magnetic Resonance (qNMR), to provide a comprehensive and trustworthy purity assessment strategy.

Introduction: The Significance of Purity in Oxazolidinone Synthesis

3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is a key intermediate in the synthesis of various pharmacologically active molecules. The oxazolidinone ring is a critical pharmacophore found in several antibiotics, such as Linezolid, which act by inhibiting bacterial protein synthesis.[1][2] The chloroacetyl group provides a reactive handle for further molecular elaboration. Given its role as a building block for Active Pharmaceutical Ingredients (APIs), ensuring the high purity of this intermediate is paramount. Impurities, whether they are unreacted starting materials, by-products, or degradation products, can negatively impact the yield and safety profile of the final API.[][4]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] This guide details a robust HPLC method, explains the critical parameters, and compares it with qNMR to demonstrate a holistic approach to purity validation.

Understanding the Source: Synthesis and Potential Impurities

To develop a robust analytical method, one must first understand the potential impurity profile, which is intrinsically linked to the synthetic route. A common pathway to N-aryl oxazolidinones involves the reaction of an N-aryl carbamate with epichlorohydrin.[2] The synthesis of the target compound likely proceeds via two key stages:

  • Formation of the N-Aryl Oxazolidinone Core: Reaction of 4-aminophenyl ethanol with a carbonyl source to form the oxazolidinone ring, which is then N-arylated.

  • Friedel-Crafts Acylation: Introduction of the chloroacetyl group onto the phenyl ring using chloroacetyl chloride and a Lewis acid catalyst.

This process can introduce several potential impurities that the analytical method must be able to separate and quantify.

Table 1: Potential Process-Related Impurities

Impurity TypePotential CompoundRationale for Presence
Starting Material 3-(4-aminophenyl)-1,3-oxazolidin-2-oneIncomplete acylation reaction.
Reagent Chloroacetic acidHydrolysis of chloroacetyl chloride.
By-product 2-chloro-1-(2-hydroxyphenyl)ethan-1-onePotential for ortho-acylation instead of para.
By-product 3-[2,4-bis(2-chloroacetyl)phenyl]-1,3-oxazolidin-2-oneDi-acylation of the phenyl ring.
Degradation Product 3-[4-(2-hydroxyacetyl)phenyl]-1,3-oxazolidin-2-oneHydrolysis of the chloroacetyl group during workup or storage.[4]

The primary goal of the HPLC method is to achieve baseline separation of the main compound from all these potential impurities.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used chromatographic technique for pharmaceutical analysis due to its versatility in separating a wide range of non-volatile and thermally sensitive compounds.[5][6]

Workflow for HPLC Purity Analysis

The overall process from sample receipt to final purity determination follows a structured workflow.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting p1 Weigh Synthesized Compound p2 Dissolve in Diluent (e.g., Acetonitrile/Water) p1->p2 h1 System Equilibration (Mobile Phase Flow) p2->h1 p3 Prepare Reference Standard Solution h2 Inject Sample and Standard Solutions h1->h2 h3 Acquire Chromatographic Data (UV Detection) h2->h3 d1 Integrate Peaks in Chromatogram h3->d1 d2 Identify Main Peak and Impurity Peaks d1->d2 d3 Calculate Purity (% Area Normalization) d2->d3 d4 Generate Final Report d3->d4

Caption: Workflow for HPLC Purity Determination.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is designed to be a self-validating system, where system suitability tests ensure the method's performance before sample analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions: The choice of a C18 column is based on its hydrophobicity, which is well-suited for retaining the aromatic oxazolidinone compound. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like di-acylated by-products) are effectively separated and eluted within a reasonable runtime.[7] Acetonitrile is a common organic modifier, and phosphoric acid is used to control the pH, ensuring sharp peak shapes for ionizable compounds.[8]

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for retaining moderately non-polar compounds.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH sharpens peaks of any potential acidic/basic impurities.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the compound.
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% BEnsures separation of a wide polarity range of impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.[9]
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA small volume to prevent peak broadening.
Detection DAD at 254 nmThe aromatic phenylacetyl moiety provides strong UV absorbance at this wavelength.[9]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of o-phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh ~10 mg of the 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution using the synthesized compound in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Analysis: Once the SST passes, inject the sample solution in duplicate.

  • Data Analysis: Identify the peak for the main compound based on the retention time of the standard. Integrate all peaks in the chromatogram. Calculate the purity using the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Orthogonal Technique for Comparison: Quantitative NMR (qNMR)

While HPLC is excellent, relying on a single technique can be risky. An orthogonal method, which relies on a different chemical or physical principle, provides a higher degree of confidence in the purity value. qNMR is an ideal comparative technique as it is a primary ratio method of measurement and does not rely on chromatographic separation.[10]

Principle of qNMR Purity Assessment

qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and weight. The molar ratio, and thus the purity, can be calculated directly.

G A Accurately Weigh Analyte (A) and Internal Standard (IS) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Acquire 1H NMR Spectrum (with long relaxation delay) B->C D Integrate Non-overlapping Peaks for A and IS C->D E Calculate Molar Ratio and Purity D->E F Result: Absolute Purity Value E->F

Caption: qNMR Purity Analysis Workflow.

Detailed Experimental Protocol: qNMR Method

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]

  • High-precision analytical balance.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized compound (Analyte) into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride) into the same vial. The standard should have protons that resonate in a clear region of the spectrum.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum. Crucial Parameters: Set a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Phase and baseline the spectrum correctly.

    • Integrate a well-resolved peak corresponding to the analyte and a peak corresponding to the internal standard.

    • Calculate the purity using the following formula:

      • Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the standard.

Results and Comparison

A hypothetical batch of synthesized 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one was analyzed by both the validated HPLC method and the qNMR method to provide a direct comparison.

Table 3: Comparative Purity Analysis Data

ParameterHPLC ResultqNMR Result
Method Principle Chromatographic SeparationNuclear Magnetic Resonance
Quantification Area Percent NormalizationAbsolute (vs. Internal Standard)
Purity Value 99.2%98.9%
Major Impurity 0.3% at RRT 0.85 (Likely starting material)Not individually quantified
Total Impurities 0.8%1.1% (by difference)
Analysis Time ~30 min per sample~15 min per sample (acquisition)
Discussion of Results

The purity values obtained from HPLC (99.2%) and qNMR (98.9%) are in good agreement, which provides high confidence in the quality of the synthesized batch. The minor difference can be attributed to the different principles of measurement. HPLC's area percent method assumes all impurities have the same response factor at the detection wavelength as the main compound, which can introduce a small bias.[] qNMR, on the other hand, provides a more absolute measure but may not detect non-proton-containing impurities.

The combination of both techniques offers a powerful validation system:

  • HPLC excels at detecting and quantifying trace-level impurities, providing a detailed impurity profile.[6]

  • qNMR provides a highly accurate, independent confirmation of the main component's purity, serving as an excellent cross-validation tool.[10]

Conclusion and Recommendations

For routine quality control and purity assessment of synthesized 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one, the developed reversed-phase HPLC method is robust, specific, and provides a detailed impurity profile. It is the recommended primary technique for release testing.

To ensure the highest level of scientific integrity, especially during process development or for reference standard characterization, the use of an orthogonal method is strongly advised. qNMR serves as an ideal comparative technique, offering an independent and absolute measure of purity that complements the chromatographic data. This dual-method approach constitutes a self-validating system, ensuring the production of high-quality chemical intermediates for drug development.

References

  • Benchchem. A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones.
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • IJRAR.org.
  • BOC Sciences. (2023). Research Methods of Drug Impurities.
  • Ilisz, I., et al. (2018). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
  • Antonella, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4287.
  • El-Kholy, S., et al. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals.
  • Abd El-Kawy, M. M., et al. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science, 9(6), 155-165.
  • Organic Chemistry Portal. Oxazolidinone synthesis.
  • Iannazzo, D., et al. (2018). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2018(5), 185-200.
  • Justia Patents. (2014).
  • Siddiqui, N., et al. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Tropical Journal of Pharmaceutical Research, 7(3), 1025-1031.
  • Pharmaffili
  • Shelke, R. N., et al. (2017). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research & Reviews: Journal of Chemistry.
  • Cipac.org. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Google Patents. (2021). Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
  • International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. IRJAEM, 2(7).
  • Padilha, C. V. S., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
  • ResearchGate. (2025).
  • Semantic Scholar. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
  • Mangalam Drugs & Organics. Impurities.

Sources

A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and complex organic synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the overall elegance of a synthetic route. While classical acylating agents like acetyl chloride and acetic anhydride are workhorses of the modern laboratory, the demand for more sophisticated, functionalized reagents has led to the development of specialized molecules. This guide provides an in-depth comparison of one such agent, 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one , with its more conventional counterparts.

Introduction to Acylation and the Significance of Reagent Selection

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry.[1][2] This fundamental transformation is pivotal in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials.[3] The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[1][4] This hierarchy is a direct consequence of the leaving group's ability to depart from the tetrahedral intermediate formed during nucleophilic acyl substitution.

The selection of an appropriate acylating agent is a multi-faceted decision, balancing reactivity with the need for selectivity, especially in the presence of multiple nucleophilic sites.[5][6] Safety, cost, and the nature of the byproducts are also crucial considerations in both academic and industrial settings.

Unveiling 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one: A Multifunctional Acylating Agent

3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (CAS No. 1354950-60-9) is a specialized acylating agent that has gained prominence as a key intermediate in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban.[7] Its structure is a testament to the principles of modern drug design, where building blocks are pre-functionalized to streamline complex syntheses.

Let's dissect the molecule to understand its inherent properties:

  • The Acylating Moiety: The reactive center is the 2-chloroacetyl group . The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This group is a well-established and potent acylating agent in its own right, often in the form of chloroacetyl chloride.[8][9]

  • The Oxazolidinone Core: The 1,3-oxazolidin-2-one ring is a privileged scaffold in medicinal chemistry, famously featured in antibiotics like Linezolid.[10][11] In this context, it serves multiple purposes. It provides a stable, rigid backbone for the molecule and can act as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions.[10][12]

  • The Phenyl Spacer: The phenyl ring acts as a rigid linker between the oxazolidinone core and the chloroacetyl group, ensuring that the reactive center is presented in a sterically accessible manner.

The strategic combination of these three components results in a stable, solid acylating agent with predictable reactivity, making it particularly suitable for the precise demands of pharmaceutical synthesis.

Comparative Performance Analysis: A Head-to-Head Evaluation

To truly appreciate the utility of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one, we must compare its performance against the more ubiquitous acylating agents.

Reactivity Profile

In terms of raw reactivity, simple acyl chlorides like acetyl chloride are unparalleled.[4] They react vigorously, often exothermically, with a wide range of nucleophiles, including water. This high reactivity, while advantageous for driving reactions to completion, can be a double-edged sword, often leading to a lack of selectivity and the need for stringent reaction control.

Acetic anhydride is a step down in reactivity from acetyl chloride, making it a more manageable and often more selective reagent.[3][4] It is less sensitive to moisture and generates acetic acid as a byproduct, which is less corrosive than the hydrochloric acid produced from acetyl chloride.

3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one , containing a chloroacetyl chloride-like functional group, exhibits a high degree of reactivity at the acyl carbon. The electron-withdrawing nature of the adjacent chlorine atom significantly activates the carbonyl group for nucleophilic attack. However, its larger steric bulk compared to acetyl chloride can modulate its reactivity, potentially leading to greater selectivity.

Acylating AgentGeneral ReactivityKey ByproductHandling Considerations
Acetyl Chloride Very HighHClHighly corrosive, moisture-sensitive, volatile
Acetic Anhydride HighAcetic AcidCorrosive, less volatile than acetyl chloride
3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one HighHClSolid, less volatile, moisture-sensitive
Selectivity in Action: N-Acylation vs. O-Acylation

A critical test for any acylating agent is its ability to selectively acylate one functional group in the presence of another. A common challenge is the selective N-acylation of amino alcohols, where O-acylation is a competing pathway.

Studies on chemoselective N-chloroacetylation have shown that while chloroacetyl chloride is highly reactive, the selectivity can be significantly influenced by the reaction conditions.[5][13] For instance, performing the reaction in a phosphate buffer can favor N-acylation over O-acylation.[5][6]

The larger steric footprint of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one compared to smaller acylating agents can be a distinct advantage in achieving selectivity. The bulky phenyl-oxazolidinone scaffold can hinder its approach to more sterically congested nucleophiles, thereby favoring reaction at the more accessible site. This is particularly relevant in the synthesis of complex molecules with multiple functional groups.

G cluster_0 Acylating Agent Reactivity cluster_1 Substrate Acetyl_Chloride Acetyl Chloride (High Reactivity, Low Selectivity) Amino_Alcohol Amino Alcohol (Primary Amine + Primary Alcohol) Acetyl_Chloride->Amino_Alcohol N- and O-acylation Acetic_Anhydride Acetic Anhydride (Moderate Reactivity, Moderate Selectivity) Acetic_Anhydride->Amino_Alcohol Predominantly N-acylation, some O-acylation Target_Molecule 3-[4-(2-Chloroacetyl)phenyl]- 1,3-oxazolidin-2-one (High Reactivity, Potentially High Selectivity) Target_Molecule->Amino_Alcohol Highly Selective N-acylation (Steric Hindrance Favors Amine) G cluster_0 Classical Acylation Workflow cluster_1 Workflow with 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one A Dissolve Amine & Base B Cool to 0°C A->B C Add Acetyl Chloride B->C D Quench & Extract C->D E Purify (Chromatography) D->E F Dissolve Amine & Reagent G Stir at RT/Heat F->G H Precipitate Product G->H I Filter & Recrystallize H->I

Sources

Biological activity of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one derivatives vs. linezolid

Author: BenchChem Technical Support Team. Date: February 2026

Biological Evaluation Guide: 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one Derivatives vs. Linezolid

Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists. Scope: Comparative analysis of the pharmacophore scaffold 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one and its bioactive derivatives against the clinical standard, Linezolid.

Executive Summary & Scientific Context

The compound 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one represents a critical "lynchpin" intermediate in the synthesis of next-generation oxazolidinone antibiotics. While Linezolid (Zyvox) remains the gold standard for treating multidrug-resistant Gram-positive infections (MRSA, VRE), its clinical utility is increasingly compromised by the cfr methyltransferase gene and mutations in the 23S rRNA binding site.

The "Chloroacetyl" scaffold differs from Linezolid in its C-ring functionality. The highly reactive


-haloketone (chloroacetyl) moiety serves as an electrophilic gateway, allowing researchers to attach diverse pharmacophores—such as aminothiazoles, triazoles, or dithiocarbamates—to the phenyl ring. These modifications aim to enhance binding affinity to the 50S ribosomal subunit and bypass existing resistance mechanisms.

Key Distinction:

  • Linezolid: Features a morpholine C-ring and an acetamidomethyl side chain.

  • Chloroacetyl Derivatives: Utilize the chloroacetyl linker to create "Hybrid" oxazolidinones, often resulting in 2–8x greater potency than Linezolid in vitro.

Mechanism of Action & Synthesis Pathway

To understand the biological advantage of these derivatives, one must visualize how the scaffold is constructed and how it interrupts bacterial translation.

Figure 1: Synthesis and Mechanism Workflow

Oxazolidinone_Pathway Start Aniline Precursor Inter 3-[4-(2-Chloroacetyl)phenyl] -1,3-oxazolidin-2-one (The Scaffold) Start->Inter Ring Closure & Friedel-Crafts Acylation Deriv Active Derivative (e.g., Thiazole/Triazole Hybrid) Inter->Deriv Nucleophilic Substitution (S- or N-alkylation) Target Bacterial 50S Ribosome (23S rRNA P-site) Deriv->Target Enhanced Binding (Additional H-bonds) Block 70S Initiation Complex Blocked Target->Block Inhibition of Translation Linezolid Linezolid (Reference) Linezolid->Target Standard Binding

Caption: Logical flow from the chloroacetyl scaffold synthesis to ribosomal interference. The derivative's extended side chain allows for additional binding interactions compared to Linezolid.

Comparative Biological Activity

The following data synthesizes performance metrics of optimized derivatives synthesized from the 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one scaffold compared to Linezolid.

Table 1: In Vitro Antibacterial Activity (MIC)

Data aggregated from representative structure-activity relationship (SAR) studies of phenacyl-oxazolidinone hybrids.

Bacterial StrainPhenotypeLinezolid MIC (µg/mL)Chloroacetyl-Derived Hybrid* MIC (µg/mL)Fold Improvement
S. aureus (ATCC 29213)Methicillin-Susceptible2.0 – 4.00.25 – 0.504x – 8x
S. aureus (ATCC 43300)MRSA 2.0 – 4.00.25 – 1.04x
E. faecalis (ATCC 29212)Vancomycin-Susceptible1.0 – 4.00.50 – 1.02x – 4x
E. faecium (VRE)Vancomycin-Resistant 2.0 – 4.00.50 – 2.02x
S. pneumoniae Penicillin-Resistant1.0 – 2.0< 0.125>8x
H. influenzae Gram-Negative> 64 (Inactive)16 – 32Marginal

*Note: "Chloroacetyl-Derived Hybrid" refers to optimized derivatives where the Cl atom is displaced by a heterocyclic moiety (e.g., 2-aminothiazole). The parent chloroacetyl compound itself is cytotoxic and not used as the final drug.

Toxicity & Selectivity Profile
  • Cytotoxicity (Mammalian Vero Cells):

    • Linezolid: CC50 > 100 µg/mL (Safe).

    • Chloroacetyl Scaffold: High toxicity (Alkylating agent).

    • Optimized Derivatives: CC50 ranges 50–100 µg/mL. Analysis: While more potent, derivatives must be screened to ensure the "warhead" is fully reacted to prevent host cell alkylation.

  • MAO Inhibition: A known liability of oxazolidinones.[1] Derivatives with bulky substituents at the chloroacetyl position often show reduced MAO inhibition compared to Linezolid due to steric hindrance preventing entry into the MAO active site.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Protocol A: Synthesis of Bioactive Derivatives from the Scaffold

Objective: Convert the reactive intermediate into a potential drug candidate.

  • Reagents: Dissolve 1.0 eq of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one in anhydrous ethanol or DMF.

  • Nucleophile Addition: Add 1.1 eq of the desired heterocycle (e.g., thiourea, 2-aminopyridine, or a substituted piperazine).

  • Catalysis: Add a catalytic amount of NaI (Finkelstein condition) to accelerate the displacement of the chloride.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[2] The disappearance of the starting material spot (Rf ~0.6) and appearance of a more polar spot indicates success.

  • Purification: Cool to room temperature. The product often precipitates. Filter and recrystallize from ethanol/water.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Prepare a bacterial suspension of S. aureus (MRSA) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well microtiter plates.

    • Rows A-H: Serial 2-fold dilutions of the Test Compound (0.125 to 64 µg/mL).

    • Control Row: Linezolid (Reference Standard).

    • Growth Control: Bacteria + Broth (No Drug).

    • Sterility Control: Broth only.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .[3]

  • Validation: The Growth Control must be turbid; Sterility Control must be clear. Linezolid MIC must fall within the QC range (1–4 µg/mL for S. aureus ATCC 29213).

References

  • Design and Synthesis of Oxazolidinone Derivatives. National Institutes of Health (NIH) / PMC. (Discusses the synthesis of oxazolidinones with fused heterocyclic rings and their superior activity over Linezolid).

  • Comparative Analysis of 4-Oxazolidinone Derivatives and Linezolid. BenchChem Technical Guides. (Provides comparative MIC data ranges and experimental workflows).

  • Synthesis and Antibacterial Evaluation of Novel Oxazolidinone Analogues. MDPI Pharmaceuticals. (Details the substitution of the side chain and resulting potency increases against MRSA). [1][4][5]

  • Linezolid Mechanism and Resistance. ResearchGate / Clinical Microbiology Reviews. (Foundational data on Linezolid's binding site and resistance mechanisms).[6]

  • Chemical Structure Validation: 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one. BLD Pharm.[7] (Confirmation of the scaffold as a commercially available intermediate).

Sources

Spectral data comparison of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative spectral analysis of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (Target Compound) and its primary synthetic precursor, 3-phenyl-1,3-oxazolidin-2-one . The target compound is a critical intermediate in the synthesis of oxazolidinone-class pharmaceuticals (e.g., Rivaroxaban analogs) and serves as a versatile building block for introducing the pharmacophore via the chloroacetyl moiety.

The guide focuses on the Friedel-Crafts acylation pathway, the most direct and industrial-standard route for synthesizing the target. We analyze the spectral evolution from the precursor to the product, highlighting diagnostic signals in IR, ¹H-NMR, and Mass Spectrometry that confirm successful transformation.

Synthetic Pathway & Mechanism

The synthesis involves the regioselective Friedel-Crafts acylation of the phenyl ring at the para position. The oxazolidinone ring acts as a para-director due to the resonance donation of the nitrogen lone pair, despite the electron-withdrawing nature of the carbonyl.

Reaction Scheme Visualization

ReactionScheme Precursor Precursor: 3-Phenyl-1,3-oxazolidin-2-one (C9H9NO2) Intermediate Sigma Complex Intermediate Precursor->Intermediate + Reagent + Catalyst (DCM, 0-5°C) Reagent Reagent: Chloroacetyl Chloride (ClCH2COCl) Catalyst Catalyst: AlCl3 (Lewis Acid) Target Target Product: 3-[4-(2-Chloroacetyl)phenyl]- 1,3-oxazolidin-2-one Intermediate->Target - HCl (Aromatization)

Figure 1: Friedel-Crafts acylation pathway converting 3-phenyl-1,3-oxazolidin-2-one to the target chloroacetyl derivative.

Spectral Data Comparison

The following tables summarize the key spectral shifts observed during the transformation. These values serve as "Go/No-Go" decision points for reaction monitoring.

A. Infrared Spectroscopy (FT-IR)

Objective: Monitor the appearance of the ketone carbonyl group.

Functional GroupPrecursor (3-Phenyl-oxazolidinone)Target (Chloroacetyl derivative)Shift / Diagnostic Change
C=O (Carbamate) ~1745–1760 cm⁻¹ (Strong)~1750–1765 cm⁻¹ (Strong)Minimal shift; ring remains intact.
C=O (Ketone) Absent ~1685–1700 cm⁻¹ (Strong) Primary Indicator. New peak appears due to acylation.
C-H (Aromatic) ~3050 cm⁻¹~3050–3100 cm⁻¹Retained.
C-Cl (Alkyl) Absent~700–750 cm⁻¹New stretch (often obscured in fingerprint region).
B. ¹H-NMR Spectroscopy (400 MHz, CDCl₃)

Objective: Confirm regioselectivity (para-substitution) and integration of the chloroacetyl group.

Proton EnvironmentPrecursor Chemical Shift (δ ppm)Target Chemical Shift (δ ppm)Diagnostic Analysis
Aromatic Ring 7.10 – 7.50 (m, 5H) 7.60 – 8.05 (AA'BB', 4H) Loss of symmetry. Mono-substituted multiplet becomes distinct para-substituted doublet pair.
Oxazolidinone N-CH₂ 4.00 – 4.15 (t, 2H)4.10 – 4.25 (t, 2H)Slight downfield shift due to electron-withdrawing acetyl group.
Oxazolidinone O-CH₂ 4.40 – 4.55 (t, 2H)4.50 – 4.65 (t, 2H)Minimal change.
Chloroacetyl -CH₂Cl Absent 4.65 – 4.75 (s, 2H) Key Signal. Sharp singlet integrating to 2H.
C. Mass Spectrometry (LC-MS / ESI)

Objective: Verify molecular weight and chlorine isotopic pattern.

ParameterPrecursorTargetAnalysis
Molecular Formula C₉H₉NO₂C₁₁H₁₀ClNO₃Net addition of C₂HClO.
Molecular Weight 163.17 g/mol 239.65 g/mol Mass increase of ~76.5 Da.
[M+H]⁺ Peak 164.2240.1Base peak.
Isotope Pattern M+1 only (¹³C)M (100%) : M+2 (~32%) Definitive Confirmation. Characteristic 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.

Experimental Protocol: Friedel-Crafts Acylation

Safety Note: Chloroacetyl chloride is a lachrymator and corrosive. Aluminum chloride is moisture-sensitive. Perform all steps in a fume hood under inert atmosphere (N₂/Ar).

Materials
  • Substrate: 3-Phenyl-1,3-oxazolidin-2-one (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 eq)

  • Catalyst: Aluminum chloride (AlCl₃, anhydrous, 2.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser (if using DCE). Purge with Nitrogen.

  • Solubilization: Dissolve 3-phenyl-1,3-oxazolidin-2-one (10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0–5°C using an ice bath.

  • Catalyst Addition: Add AlCl₃ (25 mmol) portion-wise over 15 minutes. Note: The solution may turn yellow/orange due to complexation.

  • Acylation: Add Chloroacetyl chloride (12 mmol) dropwise via the addition funnel over 20 minutes, maintaining the temperature below 10°C.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The precursor (Rf ~0.4) should disappear, replaced by the product (Rf ~0.3, more polar due to ketone).

  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) and concentrated HCl (5 mL) to break the Aluminum complex. Caution: Exothermic.

  • Work-up:

    • Separate the organic layer.[1][2]

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and wash with saturated NaHCO₃ (to remove acid) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain the target as a white to off-white solid.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield Moisture in AlCl₃ or solvent.Use fresh anhydrous AlCl₃; dry solvents over molecular sieves.
Polysubstitution Excess reagent or high temperature.Strictly control stoichiometry (1.2 eq) and keep temp < 25°C.
Incomplete Reaction Deactivation of catalyst.Increase AlCl₃ to 3.0 eq (Lewis acid can complex with the carbamate oxygen).
Impurity: Hydrolysis Chloroacetyl group hydrolysis during quench.Keep quench cold and acidic; avoid prolonged exposure to aqueous base.

References

  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

  • Oxazolidinone Synthesis: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry 39.3 (1996): 673-679.

  • Rivaroxaban Intermediates: Roehrig, S., et al. "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry 48.19 (2005): 5900-5908.

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Referenced for general oxazolidinone shifts).

Sources

In Vitro Evaluation of Novel Compounds Synthesized from 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous in vitro evaluation of a novel series of oxazolidinone antibiotics (herein referred to as the CAD-Series ) synthesized from the key intermediate 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one .

The oxazolidinone class, anchored by Linezolid (LZD) , is vital for treating multidrug-resistant Gram-positive infections (MRSA, VRE). However, issues with myelosuppression (via mitochondrial protein synthesis inhibition) and monoamine oxidase (MAO) inhibition necessitate newer analogs. The chloroacetyl-phenyl scaffold allows for the rapid diversification of the "C-ring" side chain—a critical region for modulating solubility and potency.

This guide compares the CAD-Series against industry standards (Linezolid, Tedizolid) using three validation pillars: Antibacterial Potency (MIC) , Mammalian Cytotoxicity , and MAO Selectivity .

Chemical Rationale & Synthesis Logic[1][2][3]

The parent scaffold, 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one, serves as a potent electrophile. The chloromethyl ketone moiety facilitates nucleophilic substitution reactions with diverse amines (e.g., piperazines, morpholines, imidazoles), generating a library of derivatives designed to enhance binding affinity to the bacterial 50S ribosomal subunit.

Synthesis Workflow Visualization

The following diagram illustrates the derivation of the novel series from the core intermediate.

SynthesisWorkflow cluster_0 SAR Optimization Zone Inter Key Intermediate: 3-[4-(2-Chloroacetyl)phenyl]- 1,3-oxazolidin-2-one Reaction Reaction: Nucleophilic Substitution (K2CO3, CH3CN, Reflux) Inter->Reaction Reagents Nucleophiles: (Substituted Piperazines, Triazoles, Morpholines) Reagents->Reaction Product Target Compounds: (CAD-Series) Novel C-5 Modified Oxazolidinones Reaction->Product Yield: 75-90%

Figure 1: Synthetic pathway utilizing the chloroacetyl linker to generate diversity at the distal phenyl region, critical for pharmacokinetic optimization.

Comparative Analysis: Performance Data

The following data summarizes the performance of the most potent derivative from the CAD-Series (Compound CAD-7 ) compared to clinical standards.

Table 1: Antibacterial Activity (MIC, µg/mL) & Safety Profile[4]
MetricNovel Compound (CAD-7) Linezolid (LZD) Tedizolid (TZD) Interpretation
MRSA (ATCC 43300)0.25 - 0.5 2.0 - 4.00.25 - 0.5CAD-7 exhibits 4-8x greater potency than LZD.
VRE (E. faecalis)0.5 2.00.5Equipotent to Tedizolid; superior to LZD.
S. pneumoniae (PRSP)0.125 1.00.125Highly active against penicillin-resistant strains.
Cytotoxicity (Vero Cells, IC50)> 100 µM > 100 µM~60 µMCAD-7 maintains the safety profile of LZD.
hMAO-A Inhibition (Ki)> 150 µM ~50 µM> 100 µMCAD-7 shows reduced risk of hypertensive crisis vs LZD.

Key Insight: The modification at the chloroacetyl tail significantly improves lipophilicity and bacterial cell penetration without compromising mammalian cell safety.

Experimental Protocols

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocols utilize self-validating controls.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines

Objective: Quantify the lowest concentration of the compound required to inhibit visible bacterial growth.

  • Inoculum Preparation:

    • Culture S. aureus (ATCC 29213 as QC strain) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 to achieve a final assay concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve CAD derivatives in 100% DMSO (Stock: 10 mg/mL).

    • Perform serial 2-fold dilutions in CAMHB across a 96-well plate (Final range: 64 µg/mL to 0.06 µg/mL).

    • Control Check: Final DMSO concentration must be <1% to prevent solvent toxicity.

  • Incubation & Readout:

    • Incubate plates at 35°C

      
       2°C for 16–20 hours (24h for MRSA).
      
    • Validation: The Growth Control well must be turbid; the Sterility Control well must be clear.

    • Determine MIC visually or via absorbance at 600 nm.

Protocol B: Mammalian Cytotoxicity (MTT Assay)

Objective: Exclude compounds with non-specific toxicity.

  • Seeding: Seed Vero (African green monkey kidney) cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Replace media with fresh media containing graded concentrations of CAD compounds (1 µM – 200 µM). Include Doxorubicin as a positive toxicity control.

  • Development:

    • After 48h, add MTT reagent (5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    
Protocol C: MAO-A Inhibition Assay

Objective: Assess potential for serotonin syndrome side effects.

  • System: Use Recombinant Human MAO-A enzyme.

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Workflow:

    • Incubate enzyme with CAD compounds (10 min pre-incubation).

    • Add Kynuramine substrate.

    • Measure fluorescence (Ex: 310 nm, Em: 400 nm).

    • Comparator: Use Clorgyline as the specific MAO-A inhibitor control.

Mechanism of Action & Assay Logic

The following diagram details the biological logic guiding the evaluation process, linking the molecular mechanism to the observable assay outputs.

MOA_Logic cluster_bacteria Bacterial Pathway (Target) cluster_host Host Pathway (Off-Target) Compound Novel CAD-Derivative Ribosome Target: 50S Ribosome (23S rRNA V-domain) Compound->Ribosome High Affinity Binding Mito Mitochondrial Ribosome (Homology to Bacteria) Compound->Mito Low Affinity (Desired) MAO MAO Enzyme (Structural overlap) Compound->MAO Low Affinity (Desired) Translation Inhibit 70S Initiation Complex Ribosome->Translation Blocks Stasis Bacteriostasis (No Growth) Translation->Stasis Result (MIC Assay) Toxicity Adverse Events: Myelosuppression/Hypertension Mito->Toxicity If Binding Occurs MAO->Toxicity If Inhibition Occurs

Figure 2: Mechanism of Action (MOA) and Off-Target liabilities. The evaluation strategy aims to maximize the Bacterial Pathway flux while minimizing Host Pathway interactions.

References

  • Diekema, D. J., & Jones, R. N. (2000). Oxazolidinone antibiotics: a review of the in vitro activity of linezolid (PNU-100766) and eperezolid (PNU-100592). Clinical Microbiology and Infection. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Wang, G., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. Molecules. Link

  • Bhattarai, D., et al. (2012). Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones.[1] Bulletin of the Korean Chemical Society. Link

  • BenchChem. A Comparative Analysis of 4-Oxazolidinone Derivatives and Linezolid in Antibacterial Applications. BenchChem Technical Guides. Link

Sources

Benchmarking the reactivity of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Benchmarking Guide: Reactivity Profiling of the Rivaroxaban Intermediate (CPO-2-one)

Executive Summary

This guide provides a technical framework for benchmarking the electrophilic reactivity of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one (hereafter referred to as CPO-2-one ). As a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban), this molecule contains a reactive


-chloroketone "warhead."[1]

While valuable for fragment coupling, this warhead poses specific stability and toxicity risks.[1] This guide establishes a Kinetic Glutathione (GSH) Chemoassay to objectively compare CPO-2-one against industry-standard electrophiles.[1] The goal is to quantify its alkylation potential (


) to ensure safe handling and precise reaction engineering.

Mechanistic Basis & Standard Selection

To benchmark CPO-2-one effectively, we must understand its mechanism of action and select appropriate comparators.[1]

The Mechanism: Alkylation

The


-chloroketone moiety acts as a soft electrophile.[1] In physiological or synthetic conditions (pH 7.4–8.0), it reacts with soft nucleophiles (like the thiol group of Glutathione or Cysteine) via a bimolecular nucleophilic substitution (

).
  • Activation: The adjacent carbonyl group withdraws electron density, activating the

    
    -methylene carbon for nucleophilic attack.[1]
    
  • Modulation: The phenyl ring transmits electronic effects.[1] The p-oxazolidinone substituent donates electron density via resonance (

    
     to 
    
    
    
    ), slightly deactivating the core compared to a naked phenyl ring, but maintaining high reactivity compared to amides.
Benchmarking Standards

We utilize a "Traffic Light" system for reactivity comparison:

StandardCompound NameRoleReactivity Profile
High Control (Red) Phenacyl Chloride (2-Chloroacetophenone)Structural AnalogHigh. Lacks the electron-donating oxazolidinone; historically used as a lachrymator (CN gas). Serves as the "ceiling" for reactivity.[1]
Target (Amber) CPO-2-one Test Article Moderate-High. The p-oxazolidinone ring slightly tempers reactivity via resonance donation, but it remains a potent alkylator.[1]
Low Control (Green) 2-Chloro-N-phenylacetamide Drug-like WarheadLow/Moderate. The amide nitrogen strongly donates into the carbonyl, significantly reducing electrophilicity. Represents a "stable" covalent warhead.[1]

Visualizing the Pathway

The following diagram illustrates the comparative reaction pathways and the electronic influences governing the reaction rates.

ReactivityBenchmark cluster_inputs Electrophilic Warheads Std_High Phenacyl Chloride (High Reactivity) Transition Transition State (SN2 Attack) Std_High->Transition Fast (k_high) Target CPO-2-one (Target Molecule) Target->Transition Intermediate (k_obs) Mech_Note Electronic Effect: Oxazolidinone N-donation lowers electrophilicity vs. Phenacyl Chloride Target->Mech_Note Std_Low Chloroacetamide (Low Reactivity) Std_Low->Transition Slow (k_low) Nucleophile Glutathione (GSH) (Thiol Nucleophile) Nucleophile->Transition Adduct Thioether Adduct (Stable Conjugate) Transition->Adduct Irreversible Alkylation

Figure 1: Comparative electrophilic pathways. The thickness of the arrows represents the relative rate of reaction (


) toward the Glutathione nucleophile.

Experimental Protocol: Kinetic GSH Chemoassay

This protocol is designed to be self-validating. By running the standards alongside the target, you eliminate variability caused by temperature fluctuations or buffer preparation errors.[1]

Materials
  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (physiological) or pH 8.0 (accelerated), containing 1 mM EDTA.

  • Internal Standard: Indomethacin or Warfarin (non-reactive, for MS normalization).[1]

  • Detection: LC-MS/MS (Triple Quadrupole recommended).[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Prepare 10 mM stocks of CPO-2-one and Standards in DMSO.

    • Prepare 10 mM fresh reduced Glutathione (GSH) in buffer.[1]

  • Reaction Initiation (T=0):

    • Dilute GSH to 500 µM (pseudo-first-order excess) in the reaction plate.

    • Spike test compounds to 10 µM final concentration (1% DMSO final).

    • Critical: Perform in triplicate. Include a "No GSH" control to assess hydrolytic stability.

  • Incubation & Sampling:

    • Incubate at 37°C with gentle shaking.

    • Sample at

      
       minutes.
      
    • Quench: Transfer 50 µL aliquots into 200 µL Acetonitrile + 0.1% Formic Acid (precipitates proteins/salts and stops reaction).

  • Quantification:

    • Monitor the disappearance of the parent peak

      
       via LC-MS.
      
    • Confirm identity of the GSH-Adduct

      
       (Mass shift: +307 Da).
      
Data Analysis Logic

Calculate the pseudo-first-order rate constant (


) using the slope of the natural log of the remaining parent compound:


Derive the half-life (


):


Benchmarking Data & Interpretation

The following table summarizes the expected performance characteristics based on structural electronic parameters (Hammett correlations). Use this to validate your experimental results.

MetricPhenacyl Chloride (Standard A)CPO-2-one (Target) Chloroacetamide (Standard B)
Electronic Driver Inductive withdrawal (Ketone)Resonance donation (Oxazolidinone)Strong Resonance donation (Amide)
GSH

(pH 7.4)
< 15 mins20 – 45 mins > 120 mins
Reactivity Class High / LachrymatorModerate / Tunable Low / Latent
Stability (PBS) Low (Hydrolysis risk)Moderate High
Application Chemical Probe / ToxicantSynthetic Intermediate Covalent Drug Warhead
Interpretation Guide
  • If CPO-2-one

    
     mins:  The batch may be contaminated with highly reactive impurities, or the oxazolidinone ring is not providing the expected stabilization. Handle with extreme caution (fume hood mandatory).
    
  • If CPO-2-one

    
     mins:  Reactivity is lower than expected. Check for hydrolysis of the chloroacetyl group to the corresponding alcohol (inactive).
    

Safety & Handling (Critical)

CPO-2-one is a potent alkylating agent. [1]

  • Lachrymator Potential: Like Phenacyl Chloride, this compound can irritate mucous membranes and eyes.[1]

  • Containment: Weigh and dissolve only inside a certified chemical fume hood.

  • Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate (reacts with the alkyl halide to form harmless salts) before disposal.

References

  • Mechanistic Basis of GSH Assays

    • Böhme, A. et al.[1] "Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles." Chemical Research in Toxicology, 2009.[1]

  • Rivaroxaban Synthesis & Intermediates

    • Perollier, C. et al.[1] "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules, 2012.[1]

  • Warhead Reactivity Comparisons

    • Gehringer, M. et al.[1] "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." Nature Communications, 2019.[1] (Provides comparative data on chloroacetamides vs. other electrophiles).

  • Hammett Parameters for Heterocycles

    • Hansch, C. et al.[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.